2-Methoxy-5-(trifluoromethoxy)benzoyl chloride
Description
BenchChem offers high-quality 2-Methoxy-5-(trifluoromethoxy)benzoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-5-(trifluoromethoxy)benzoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-methoxy-5-(trifluoromethoxy)benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O3/c1-15-7-3-2-5(16-9(11,12)13)4-6(7)8(10)14/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUAKPPHFBCDTSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)OC(F)(F)F)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801246801 | |
| Record name | 2-Methoxy-5-(trifluoromethoxy)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801246801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191604-91-8 | |
| Record name | 2-Methoxy-5-(trifluoromethoxy)benzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=191604-91-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-5-(trifluoromethoxy)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801246801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Methoxy-5-(trifluoromethoxy)benzoyl chloride chemical structure and formula
Content Type: Technical Monograph / Synthetic Guide Subject: Chemical Structure, Synthesis, and Medicinal Chemistry Applications CAS Registry Number: 191604-91-8
Executive Summary
2-Methoxy-5-(trifluoromethoxy)benzoyl chloride is a specialized electrophilic building block used extensively in the synthesis of pharmaceutical agents. Characterized by the presence of an ortho-methoxy group and a meta-trifluoromethoxy moiety relative to the carbonyl, this compound offers a unique combination of steric protection and lipophilic modulation.
In drug discovery, the trifluoromethoxy (-OCF
Chemical Identity & Structural Analysis
Physiochemical Profile
| Property | Data |
| IUPAC Name | 2-Methoxy-5-(trifluoromethoxy)benzoyl chloride |
| CAS Number | 191604-91-8 |
| Molecular Formula | C |
| Molecular Weight | 254.59 g/mol |
| Physical State | Low-melting solid or viscous liquid (Ambient) |
| Solubility | Soluble in DCM, THF, Toluene; Reacts violently with water |
| SMILES | COC1=C(C=C(C=C1)OC(F)(F)F)C(=O)Cl |
Electronic & Steric Features
-
Electronic Effects: The -OCF
group at the 5-position exerts a strong inductive electron-withdrawing effect (-I), deactivating the aromatic ring towards electrophilic attack but increasing the electrophilicity of the carbonyl carbon. However, the oxygen atom of the -OCF group also possesses weak resonance donating ability (+R), though the -I effect dominates. -
The Ortho-Methoxy Effect: The methoxy group at the 2-position provides steric bulk near the reaction center. While it donates electron density via resonance (+R) to the carbonyl, reducing its electrophilicity slightly compared to a naked benzoyl chloride, it also prevents coplanarity in certain transition states, influencing the stereoselectivity of downstream nucleophilic substitutions.
Synthesis & Preparation Protocols
The synthesis of 2-Methoxy-5-(trifluoromethoxy)benzoyl chloride is most reliably achieved via the activation of its corresponding carboxylic acid, 2-methoxy-5-(trifluoromethoxy)benzoic acid . Two primary protocols are recommended based on scale and purity requirements.
Reaction Mechanism & Pathway
The conversion utilizes a nucleophilic acyl substitution mechanism facilitated by a Vilsmeier-Haack-type intermediate when Dimethylformamide (DMF) is used as a catalyst.
Figure 1: Catalytic cycle for the chlorination of the benzoic acid precursor using Oxalyl Chloride and DMF.
Protocol A: High-Purity Synthesis (Oxalyl Chloride Method)
Recommended for medicinal chemistry (mg to g scale) to avoid sulfur contamination.
Reagents:
-
Precursor: 2-Methoxy-5-(trifluoromethoxy)benzoic acid (1.0 equiv)
-
Reagent: Oxalyl Chloride (1.2 – 1.5 equiv)
-
Catalyst: DMF (anhydrous, 1-2 drops)
-
Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)[1]
Step-by-Step Methodology:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Dissolution: Suspend the benzoic acid precursor in anhydrous DCM (0.2 M concentration).
-
Activation: Add catalytic DMF (1-2 drops). Note: DMF is critical for forming the reactive chloroiminium species.
-
Addition: Cool the solution to 0°C. Add Oxalyl Chloride dropwise via syringe.
-
Observation: Vigorous gas evolution (CO, CO
) will occur.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (convert an aliquot to methyl ester using MeOH for visualization).
-
Workup: Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove solvent and excess oxalyl chloride.
-
Purification: The residue is typically used directly in the next step without chromatography due to hydrolytic instability.
Protocol B: Scale-Up Synthesis (Thionyl Chloride Method)
Recommended for multi-gram to kilogram scale.
Reagents:
Methodology:
-
Dissolve the acid in Toluene or use neat SOCl
. -
Heat to reflux (75–80°C) for 3–6 hours.
-
Distill off excess SOCl
under vacuum. -
Azeotrope with toluene twice to remove residual traces of acid gases.
Reactivity & Medicinal Chemistry Applications[6][7]
The Trifluoromethoxy Advantage
In drug design, the -OCF
-
Lipophilicity: Increases LogP by ~1.04, enhancing Blood-Brain Barrier (BBB) penetration.
-
Metabolic Stability: Blocks metabolic oxidation at the ring position.
Functionalization Workflow
The acid chloride serves as a "linchpin" intermediate for generating diverse pharmacophores.
Figure 2: Divergent synthesis pathways from the acid chloride intermediate.
Critical Reaction: Amide Coupling
The most common application is the formation of benzamides. Due to the 2-methoxy group, the carbonyl carbon is sterically crowded.
-
Optimization: Use less sterically hindered bases (e.g., Pyridine) rather than bulky amines if the nucleophile is also hindered.
-
Schotten-Baumann Conditions: Biphasic systems (DCM/Aq. NaHCO
) work well for unhindered amines, effectively scavenging the HCl byproduct.
Handling, Safety & Storage
Hazard Identification
-
Corrosive (GHS05): Causes severe skin burns and eye damage.
-
Water Reactive: Hydrolyzes rapidly to release HCl gas and the parent benzoic acid.
-
Lachrymator: Vapors are irritating to the respiratory tract.
Storage Protocols
-
Atmosphere: Store under Argon or Nitrogen.
-
Temperature: 2–8°C (Refrigerated) is recommended to prevent slow decomposition.
-
Container: Tightly sealed glass vials with Teflon-lined caps. Avoid metal spatulas (corrosion risk).
Spillage & Neutralization
In case of a spill, do not add water directly. Cover with dry lime, sand, or soda ash. Neutralize carefully with a dilute base (sodium bicarbonate solution) only after the bulk liquid has been absorbed.
References
-
CymitQuimica. Product Data: 2-Methoxy-5-(trifluoromethoxy)benzoyl chloride (CAS 191604-91-8). Retrieved from
-
National Institutes of Health (NIH). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Molecules (MDPI). Retrieved from
-
BenchChem. Synthesis of 2-Methyl-3-methoxybenzoyl chloride (General Acid Chloride Protocols). Retrieved from
-
Common Organic Chemistry. Conversion of Carboxylic Acids to Acid Chlorides using Oxalyl Chloride.[2] Retrieved from
-
Sigma-Aldrich. Safety Data Sheet (SDS) for Fluorinated Benzoyl Chlorides. Retrieved from
Sources
A Technical Guide to Differentiated Benzoyl Chlorides: 2-Methoxy-5-(trifluoromethoxy) vs. 5-(trifluoromethyl) Benzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Benzoyl Chlorides
In the landscape of modern medicinal chemistry and materials science, the fine-tuning of molecular properties is paramount to achieving desired biological activity, metabolic stability, and material characteristics. Benzoyl chlorides, as highly reactive acylating agents, are foundational building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and polymers.[1] The strategic placement of substituents on the aromatic ring of a benzoyl chloride can dramatically alter its electronic properties, reactivity, and, ultimately, the characteristics of the final product. This guide provides an in-depth technical comparison of two such strategically substituted benzoyl chlorides: 2-Methoxy-5-(trifluoromethoxy)benzoyl chloride and 5-(trifluoromethyl)benzoyl chloride. While both molecules feature fluorine-containing substituents, their distinct electronic and steric profiles lead to significant differences in their reactivity and applications. Understanding these differences is crucial for chemists aiming to make informed decisions in the design and synthesis of novel molecules.[2][3]
Molecular Profiles
A clear understanding of the individual characteristics of each molecule is essential before a direct comparison can be made.
2-Methoxy-5-(trifluoromethoxy)benzoyl chloride
This molecule presents a unique combination of an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethoxy group. The interplay of these two substituents creates a complex electronic environment on the aromatic ring.
-
Chemical Structure:
Caption: Structure of 2-Methoxy-5-(trifluoromethoxy)benzoyl chloride
-
Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 191604-91-8 | N/A |
| Molecular Formula | C9H6ClF3O3 | N/A |
| Molecular Weight | 254.59 g/mol | N/A |
| Appearance | Expected to be a liquid or low-melting solid | Inferred |
5-(Trifluoromethyl)benzoyl chloride
This molecule features a single, powerful electron-withdrawing trifluoromethyl group. The absence of an electron-donating group simplifies its electronic profile compared to its counterpart.
-
Chemical Structure:
Caption: Structure of 5-(Trifluoromethyl)benzoyl chloride
-
Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 2251-65-2 (for 3-isomer) | [4] |
| Molecular Formula | C8H4ClF3O | [4] |
| Molecular Weight | 208.57 g/mol | [4] |
| Appearance | Colorless liquid | |
| Boiling Point | ~184-186 °C (for 3-isomer) | |
| Density | ~1.383 g/mL at 25 °C (for 3-isomer) |
Comparative Analysis of Electronic Effects and Reactivity
The primary difference between these two molecules lies in the electronic influence of their substituents on the reactivity of the benzoyl chloride functional group. The reactivity of a benzoyl chloride in nucleophilic acyl substitution is largely governed by the electrophilicity of the carbonyl carbon.
Electronic Effects of Substituents
-
Methoxy Group (-OCH₃): The methoxy group is a strong electron-donating group through resonance (+M effect), where the lone pairs on the oxygen atom delocalize into the aromatic ring. It also exerts a weaker electron-withdrawing inductive effect (-I effect) due to the electronegativity of the oxygen atom. Overall, the resonance effect dominates, making the aromatic ring more electron-rich and deactivating the carbonyl carbon towards nucleophilic attack.[1]
-
Trifluoromethyl Group (-CF₃): The trifluoromethyl group is a potent electron-withdrawing group primarily due to its strong inductive effect (-I effect).[2][5] The three highly electronegative fluorine atoms pull electron density away from the aromatic ring, making the ring electron-deficient and significantly increasing the electrophilicity of the carbonyl carbon.[5]
-
Trifluoromethoxy Group (-OCF₃): The trifluoromethoxy group exhibits a dual electronic nature. Like the methoxy group, it has a resonance-donating effect (+M effect). However, the strong -I effect of the three fluorine atoms significantly diminishes the electron-donating ability of the oxygen and makes the overall group strongly electron-withdrawing.[1][6] This strong inductive withdrawal increases the electrophilicity of the carbonyl carbon.
Predicted Reactivity
The differing electronic landscapes of the two molecules lead to a predictable difference in their reactivity towards nucleophiles.
Caption: General workflow for the synthesis of benzoyl chlorides.
Experimental Protocol: General Procedure for Benzoyl Chloride Synthesis
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend the substituted benzoic acid in an excess of thionyl chloride (or a solution of oxalyl chloride in an inert solvent like dichloromethane).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to reflux and maintain until the evolution of gas ceases.
-
Cool the reaction mixture to room temperature.
-
Remove the excess chlorinating agent and solvent under reduced pressure.
-
The crude benzoyl chloride can be purified by vacuum distillation.
Spectroscopic Characterization (Representative Data)
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The aromatic protons of both compounds will appear in the range of 7.0-8.5 ppm. For 2-Methoxy-5-(trifluoromethoxy)benzoyl chloride, a singlet for the methoxy protons will be observed around 3.9-4.1 ppm.
-
¹³C NMR: The carbonyl carbon will resonate at approximately 165-170 ppm. The carbon attached to the trifluoromethyl or trifluoromethoxy group will show a characteristic quartet due to C-F coupling.
-
¹⁹F NMR: A sharp singlet is expected for the -CF₃ and -OCF₃ groups, with chemical shifts that are characteristic of these functionalities on an aromatic ring. For example, the ¹⁹F NMR of methyl 4-(trifluoromethyl)benzoate shows a singlet at -63.21 ppm. [7]
Infrared (IR) Spectroscopy
The most prominent feature in the IR spectra of both compounds will be a strong absorption band for the carbonyl (C=O) stretch of the acyl chloride, typically in the range of 1750-1800 cm⁻¹.
Mass Spectrometry (MS)
The mass spectra will show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of the chlorine atom and the carbonyl group.
Applications in Research and Development
The distinct properties of these two benzoyl chlorides make them suitable for different applications in drug discovery and materials science.
-
2-Methoxy-5-(trifluoromethoxy)benzoyl chloride: The presence of the methoxy group can be exploited for its ability to engage in hydrogen bonding and for its influence on molecular conformation. The trifluoromethoxy group is often incorporated to enhance metabolic stability and lipophilicity, which can improve a drug candidate's pharmacokinetic profile. [6][8]This reagent is therefore valuable for the synthesis of complex molecules where fine-tuning of these properties is critical.
-
5-(Trifluoromethyl)benzoyl chloride: The high reactivity of this compound makes it an efficient acylating agent for a wide range of nucleophiles. The trifluoromethyl group is a common bioisostere for a methyl or chloro group and is frequently used to block metabolic oxidation, increase binding affinity, and enhance membrane permeability of drug candidates. [2][5]Its relative simplicity and high reactivity make it a workhorse reagent in combinatorial chemistry and lead optimization campaigns. [9]
Conclusion
The choice between 2-Methoxy-5-(trifluoromethoxy)benzoyl chloride and 5-(trifluoromethyl)benzoyl chloride is a strategic one that should be guided by the specific goals of the synthetic chemist. 5-(Trifluoromethyl)benzoyl chloride offers higher reactivity, making it ideal for rapid and efficient acylation reactions. In contrast, 2-Methoxy-5-(trifluoromethoxy)benzoyl chloride provides a more nuanced electronic profile, with the methoxy group offering opportunities for further functionalization and modulation of physicochemical properties. A thorough understanding of the electronic effects of the substituents is key to harnessing the full potential of these valuable synthetic building blocks in the development of next-generation pharmaceuticals and advanced materials.
References
- BenchChem. A Comparative Guide to the Influence of Trifluoromethoxy vs.
- BenchChem. A Comparative Guide to the Synthesis of 2- (Trifluoromethyl)benzoyl Chloride: Thionyl Chloride vs. Oxalyl. Accessed February 15, 2026.
- MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Published online July 18, 2025.
- MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Published online October 11, 2022.
- Sigma-Aldrich. 3-Fluoro-5-(trifluoromethyl)benzoyl chloride. Accessed February 15, 2026.
- Supporting Information for a scientific article.
- Chem-Impex. 2-Fluoro-5-(trifluoromethyl)benzoyl chloride. Accessed February 15, 2026.
- PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Published online July 18, 2025.
- PubChem. 2-Chloro-5-(trifluoromethyl)benzoyl chloride. Accessed February 15, 2026.
- PrepChem.com. Preparation of benzoyl chloride. Published online November 29, 2018.
- BLD Pharm. 3-Chloro-5-(trifluoromethyl)benzoyl chloride. Accessed February 15, 2026.
- ACS Publications. Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. Published online May 22, 2018.
- Ossila. 3-Fluoro-5-(trifluoromethyl)benzoic acid. Accessed February 15, 2026.
- ResearchGate. (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Published online July 1, 2025.
- ChemicalBook. 3,5-Bis(trifluoromethyl)benzoyl chloride (785-56-8) 1H NMR spectrum. Accessed February 15, 2026.
- Sigma-Aldrich. 2-Methyl-5-(trifluoromethyl)benzoyl chloride. Accessed February 15, 2026.
- AOBChem. 2-Methoxy-5-(trifluoromethyl)benzoyl chloride. Accessed February 15, 2026.
- INDOFINE Chemical Company. 5-CHLORO-2-(TRIFLUOROMETHYL)BENZOYL CHLORIDE. Accessed February 15, 2026.
- TCI America. 3-Fluoro-5-(trifluoromethyl)benzoyl Chloride, 5g, Each. Accessed February 15, 2026.
- Fisher Scientific. 2-Methoxy-5-(trifluoromethyl)benzoyl chloride, 95% Purity, C9H6ClF3O2, 5 grams. Accessed February 15, 2026.
- ChemicalBook. 3-Fluoro-5-(trifluoromethyl)benzoic acid synthesis. Accessed February 15, 2026.
- PubChem. 2,4,5-Trifluorobenzoyl chloride. Accessed February 15, 2026.
- Google Patents. Process for the preparation of trifluoromethylbenzoyl halides. Accessed February 15, 2026.
- Google Patents. To trifluoromethylbenzoic acid synthetic method between a kind of neighbour. Accessed February 15, 2026.
- Scribd. EXPERIMENT Benzoic Acid Synthesis. Accessed February 15, 2026.
- ECHEMI. How can I perform a reaction of conversion of benzoic acid to.... Accessed February 15, 2026.
- Santa Cruz Biotechnology. 2-Chloro-5-(trifluoromethyl)benzoyl chloride. Accessed February 15, 2026.
- ResearchGate. How can I perform a reaction of conversion of benzoic acid to benzoyl chloride using thionyl chloride, and monitor the progress of this reaction?. Published online February 26, 2014.
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Fluorinated Anisole Derivatives: Physicochemical Profiling & Synthetic Utility in Drug Design
Executive Summary
This technical guide analyzes the physicochemical landscape of fluorinated anisole derivatives, a class of compounds pivotal to modern medicinal chemistry and agrochemical development. As a Senior Application Scientist, I present this not merely as a catalog of constants, but as a strategic framework for bioisosteric replacement .
The introduction of fluorine into the anisole (methoxybenzene) core fundamentally alters the molecule’s lipophilicity (LogP), metabolic stability, and electronic distribution without significantly expanding its steric footprint. This guide provides the data, theoretical grounding, and experimental protocols necessary to leverage these derivatives in "Fluorine Scans" for lead optimization.
Part 1: The Fluorine Effect on the Anisole Core
To understand the utility of these derivatives, one must first grasp the causality behind their physical properties. The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol), rendering these derivatives highly resistant to oxidative metabolism (e.g., by Cytochrome P450).
Electronic Modulation
The high electronegativity of fluorine (3.98 Pauling scale) induces a strong inductive effect ($ -I
-
Result: The $ pK_a $ of neighboring functional groups is lowered, and the quadrupole moment of the benzene ring is inverted, altering binding affinity in protein pockets.
The "Pseudo-Hydrogen" Steric Factor
The van der Waals radius of fluorine (1.47 Å) is only slightly larger than hydrogen (1.20 Å). This allows researchers to block metabolically labile sites (e.g., para-position) without introducing the steric clashes associated with chlorine or methyl groups.
Lipophilicity and Permeability
Fluorination typically increases lipophilicity (LogP), enhancing membrane permeability. However, the trifluoromethoxy (-OCF3) group is a "super-lipophile," dramatically increasing LogP and often altering the molecular conformation to an orthogonal geometry relative to the ring, unlike the planar methoxy group.
Part 2: Comparative Physical Properties
The following table consolidates critical physicochemical data for the three primary regioisomers of fluoroanisole and the trifluoromethoxy variant. These values are essential for calculating stoichiometry in synthesis and predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.
Table 1: Physicochemical Profile of Fluorinated Anisoles
| Property | Anisole (Ref) | 2-Fluoroanisole | 3-Fluoroanisole | 4-Fluoroanisole | |
| Structure | Ph-OCH | 2-F-Ph-OCH | 3-F-Ph-OCH | 4-F-Ph-OCH | Ph-OCF |
| CAS Number | 100-66-3 | 321-28-8 | 456-49-5 | 459-60-9 | 461-82-5 |
| Mol. Weight | 108.14 | 126.13 | 126.13 | 126.13 | 162.11 |
| Boiling Point | 154 °C | 154-155 °C | 158 °C | 156-158 °C | 102 °C |
| Melting Point | -37 °C | -39 °C | -35 °C | -45 °C | N/A (Liquid) |
| Density (g/mL) | 0.995 | 1.124 | 1.104 | 1.116 | 1.226 |
| LogP (Exp) | 2.11 | 2.25 | 2.30 | 2.27 | 3.65 |
| Electronic Effect | Donor | Inductive w/ Ortho-effect | Inductive (Meta) | Resonance/Inductive | Strong Inductive |
Key Insight: Note the dramatic jump in LogP for the trifluoromethoxy derivative (Ph-OCF
Part 3: Spectroscopic Characterization ( F NMR)
F NMR is the gold standard for characterizing these derivatives due to 100% natural abundance and high sensitivity (83% ofDiagnostic Chemical Shifts ( ppm vs CFCl )
-
Aromatic Fluorine (Ar-F): Typically appears between -100 and -140 ppm .
-
Ortho (2-F): Shifted upfield due to the shielding effect of the adjacent oxygen lone pairs.
-
Meta/Para (3-F, 4-F): Distinct resonances allowing for easy identification of regioisomeric impurities in crude mixtures.
-
-
Trifluoromethoxy (-OCF
): Distinctive singlet around -58 ppm . This region is usually free of background signals, making it ideal for quantification in complex biological matrices.[2]
Part 4: Experimental Protocols
As a self-validating system, the synthesis of fluorinated anisoles must prioritize regiocontrol and purity. The following protocol utilizes a modified Williamson Ether Synthesis, optimized for fluorophenols which are more acidic than phenol ($ pK_a $ ~10) due to the electron-withdrawing fluorine.
Protocol: Methylation of Fluorophenols
Objective: Synthesis of 4-Fluoroanisole from 4-Fluorophenol. Scale: 50 mmol.
Reagents:
-
4-Fluorophenol (5.6 g, 50 mmol)
-
Potassium Carbonate ($ K_2CO_3 $), anhydrous (10.4 g, 75 mmol) – Acts as the base.
-
Methyl Iodide (MeI) (4.7 mL, 75 mmol) – The electrophile.
-
Acetone (50 mL) – Polar aprotic solvent to facilitate $ S_N2 $.
Step-by-Step Methodology:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with nitrogen.
-
Deprotonation: Add 4-fluorophenol and acetone. While stirring, add $ K_2CO_3 $ in portions.
-
Why: The weak base is sufficient because the fluorine stabilizes the phenoxide anion.
-
-
Alkylation: Add Methyl Iodide dropwise via syringe over 10 minutes.
-
Caution: MeI is a suspected carcinogen; use a fume hood.
-
-
Reflux: Heat the mixture to a gentle reflux (approx. 60°C) for 4 hours.
-
Monitoring: Spot TLC (Hexane/EtOAc 9:1). The starting phenol will be more polar (lower $ R_f $) than the anisole product.
-
-
Workup:
-
Cool to room temperature.
-
Filter off the solid inorganic salts ($ KI $ and unreacted $ K_2CO_3 $).
-
Concentrate the filtrate under reduced pressure (Rotavap).
-
-
Purification: Dissolve the residue in diethyl ether (50 mL), wash with 1M NaOH (2 x 20 mL) to remove unreacted phenol, then water and brine. Dry over $ MgSO_4 $.
-
Validation: Distill the crude oil. Collect the fraction boiling at 156-158°C.
-
QC Check: Run
F NMR. Expect a single peak (approx -120 ppm). Any secondary peaks indicate isomeric impurities.
-
Part 5: Visualization & Workflows
Diagram 1: The "Fluorine Scan" in Drug Discovery
This workflow illustrates how medicinal chemists select specific fluorinated anisole derivatives to solve specific ADME problems.
Caption: Logical decision tree for implementing a "Fluorine Scan" to optimize drug candidates.
Diagram 2: Synthesis & Purification Workflow
A visual representation of the Williamson Ether Synthesis protocol described above.
Caption: Step-by-step synthesis and validation workflow for 4-Fluoroanisole.
References
-
Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.
-
PubChem Database. (2025).[3][4] "Compound Summary: 2-Fluoroanisole (CID 67576)."[4] National Center for Biotechnology Information.
-
PubChem Database. (2025).[3][4] "Compound Summary: 3-Fluoroanisole (CID 9975)."[3] National Center for Biotechnology Information.
-
Sigma-Aldrich. (2025).[4] "Product Specification: 4-Fluoroanisole." Merck KGaA.
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.
-
BenchChem. (2025). "19F NMR Chemical Shift Table."
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Fluorinated Benzoyl Chloride Building Blocks: A Technical Guide for Medicinal Chemistry
Introduction: The Strategic Imperative of Fluorine in Drug Design
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine has transitioned from a niche curiosity to a cornerstone of rational drug design.[1] The unique physicochemical properties of this small yet powerfully electronegative element allow for the fine-tuning of a molecule's biological activity.[1] Judicious placement of fluorine atoms or fluorine-containing motifs can profoundly influence a drug candidate's metabolic stability, membrane permeability, binding affinity, and overall pharmacokinetic profile.[2][3][4] Among the vast arsenal of fluorinated building blocks, fluorinated benzoyl chlorides have emerged as particularly versatile and powerful reagents. Their inherent reactivity as acylating agents, combined with the beneficial effects of the fluorine substituents on the benzoyl moiety, makes them indispensable tools for researchers, scientists, and drug development professionals. This guide provides an in-depth exploration of fluorinated benzoyl chloride building blocks, from their synthesis and reactivity to their practical applications and safe handling.
The Physicochemical Impact of Fluorination on the Benzoyl Moiety
The introduction of one or more fluorine atoms onto the benzoyl chloride scaffold imparts a range of valuable properties that can be leveraged in drug discovery.
-
Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic oxidation by cytochrome P450 enzymes.[5][6] Incorporating a fluorinated benzoyl group into a drug candidate can block sites of metabolic attack, thereby increasing the drug's half-life and bioavailability.[5]
-
Modulation of Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes and improve absorption.[5][6] This is a critical factor for oral drug delivery and for drugs targeting the central nervous system (CNS).[7]
-
Altered Acidity and Basicity (pKa): The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups.[4][5] This modulation can influence a drug's ionization state at physiological pH, affecting its solubility, permeability, and interaction with biological targets.
-
Improved Binding Affinity: Fluorine atoms can participate in favorable non-covalent interactions with protein targets, including hydrogen bonds, dipole-dipole interactions, and multipolar interactions.[2] Replacing a hydrogen atom with a similarly sized fluorine atom can lead to enhanced binding potency and selectivity without a significant steric penalty.[2]
Synthesis of Fluorinated Benzoyl Chloride Building Blocks
The reliable and scalable synthesis of fluorinated benzoyl chlorides is crucial for their widespread use in medicinal chemistry. Several common synthetic routes are employed, often starting from commercially available fluorinated toluenes.
General Synthetic Pathway: From Fluorotoluene to Fluorobenzoyl Chloride
A prevalent industrial method involves the free-radical chlorination of a fluorotoluene derivative to form a (trichloromethyl)benzene intermediate, which is then hydrolyzed to the corresponding benzoyl chloride.
Workflow: Synthesis of Fluorinated Benzoyl Chloride
Caption: General workflow for the synthesis of fluorinated benzoyl chlorides.
Representative Experimental Protocol: Synthesis of 4-Fluorobenzoyl Chloride
The following protocol is a representative example based on established methodologies for the synthesis of 4-fluorobenzoyl chloride from p-fluorotoluene.[8]
Step 1: Chlorination of p-Fluorotoluene
-
To a 500 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and gas inlet tube, add p-fluorotoluene (1.0 mol).
-
Heat the reaction mixture to 70-85 °C.
-
Under UV lamp irradiation, begin bubbling chlorine gas (2.8 mol) through the reaction mixture. The reaction is exothermic and may require cooling to maintain the desired temperature.
-
Monitor the reaction progress using Gas Chromatography (GC) until the starting material is consumed.
-
After the reaction is complete, continue stirring for an additional hour at the same temperature to ensure full conversion.
-
Cool the reaction mixture to obtain the intermediate, 4-fluoro-1-(trichloromethyl)benzene.
Step 2: Hydrolysis to 4-Fluorobenzoyl Chloride
-
In a separate reaction vessel, place the crude 4-fluoro-1-(trichloromethyl)benzene from the previous step.
-
Add a composite catalyst, such as a mixture of ferric chloride (FeCl3) and zinc chloride (ZnCl2), to the vessel.[8]
-
Heat the mixture to approximately 120-130 °C.
-
Carefully add water dropwise to the reaction mixture while maintaining the temperature. The hydrolysis reaction will produce hydrogen chloride gas, which should be scrubbed.
-
Monitor the reaction by GC until the trichloromethyl intermediate is consumed.
-
The crude 4-fluorobenzoyl chloride is then purified by vacuum distillation to yield the final product.
Reactivity and Key Chemical Transformations
Fluorinated benzoyl chlorides are highly reactive acylating agents, a property stemming from the electrophilic carbonyl carbon and the good leaving group ability of the chloride ion. Their reactivity is generally comparable to that of non-fluorinated benzoyl chloride.[9]
Amide Bond Formation
One of the most common applications of fluorinated benzoyl chlorides in medicinal chemistry is the formation of amides through reaction with primary or secondary amines. This reaction is fundamental to the synthesis of a vast number of drug candidates.
Reaction Scheme: Amide Synthesis
Caption: General reaction for amide formation.
This reaction is typically carried out in the presence of a base (e.g., pyridine, triethylamine, or aqueous sodium hydroxide in the Schotten-Baumann reaction) to neutralize the hydrochloric acid byproduct, which can otherwise form an unreactive ammonium salt with the starting amine.[9]
Ester Formation
Fluorinated benzoyl chlorides react readily with alcohols to form esters. This transformation is useful for creating prodrugs or modifying the solubility and pharmacokinetic properties of a lead compound.
Reaction Scheme: Ester Synthesis
Caption: General reaction for ester formation.
Similar to amide synthesis, a base is typically added to scavenge the HCl produced during the reaction.
Friedel-Crafts Acylation
The Friedel-Crafts acylation is a powerful carbon-carbon bond-forming reaction where a fluorinated benzoyl chloride can be used to introduce a fluorobenzoyl group onto an aromatic or heteroaromatic ring.[10][11] This reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl3), to generate the highly electrophilic acylium ion.[12]
Mechanism: Friedel-Crafts Acylation
Caption: Mechanism of Friedel-Crafts acylation.
This reaction is crucial for the synthesis of fluorinated benzophenones and other aryl ketones that serve as scaffolds in many pharmaceutical agents.
Applications in Drug Discovery: Case Studies
The utility of fluorinated benzoyl chlorides is best illustrated through their application in the synthesis of marketed drugs and clinical candidates.
Table 1: Examples of Drugs Synthesized Using Fluorinated Benzoyl Chloride Building Blocks
| Drug | Therapeutic Area | Fluorinated Building Block | Role of the Fluorinated Moiety |
| Flumorph | Fungicide | 4-Fluorobenzoyl chloride | Enhances biological activity and persistence.[8] |
| Atorvastatin (Lipitor) | Cardiovascular (Hypolipidemic) | 4-Fluorobenzoyl chloride | A key intermediate in some synthetic routes, contributing to the overall structure and activity.[8] |
| Vanoxerine | CNS (Dopamine reuptake inhibitor) | 4-Fluorobenzoyl chloride | The fluorophenyl group is essential for its pharmacological activity.[8] |
Safety, Handling, and Storage
As highly reactive chemical intermediates, fluorinated benzoyl chlorides must be handled with appropriate safety precautions.
-
Corrosivity: These compounds are corrosive and can cause severe skin burns and eye damage.[13][14][15]
-
Reactivity with Water: They react vigorously with water and moisture, releasing corrosive hydrogen chloride gas.[9] This necessitates handling under anhydrous conditions and in well-ventilated areas.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., fluorinated rubber), safety goggles or a face shield, and a lab coat.[13][16]
-
Ventilation: All work should be conducted in a chemical fume hood to avoid inhalation of vapors.[14][16]
-
Storage: Store in tightly sealed containers in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, and strong bases.[14][15]
Conclusion and Future Perspectives
Fluorinated benzoyl chlorides are more than just reactive intermediates; they are enabling tools that empower medicinal chemists to rationally design and synthesize novel therapeutics with improved properties. Their ability to introduce the fluorobenzoyl moiety—a privileged structural motif in modern pharmaceuticals—makes them invaluable building blocks. As our understanding of the nuanced roles of fluorine in drug-target interactions continues to grow, and as new synthetic methodologies for their preparation are developed, the importance of fluorinated benzoyl chlorides in the drug discovery pipeline is set to expand even further.[17] The continued exploration of their chemistry will undoubtedly lead to the creation of the next generation of safer and more effective medicines.
References
-
O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 790-803. [Link]
-
Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]
-
Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., ... & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643. [Link]
- CN106008197A - Preparation method for o-fluorobenzoyl chloride. (2016).
-
Sparrow Chemical. (n.d.). Benzoyl Chloride Series. [Link]
- CN104098464A - Preparation method for 4-fluorobenzoyl chloride. (2014).
-
Organic Syntheses. (n.d.). Benzoyl fluoride. [Link]
- EP 0038223 A1 - Process for the preparation of trifluoromethylbenzoyl halides. (1981).
-
ResearchGate. (n.d.). Comparative reactivity between 4‐fluorobenzoyl fluoride (2 d) and chloride with various amines. [Link]
-
Penta chemicals. (2025). Benzoyl chloride. [Link]
-
Scribd. (n.d.). Ortho-Fluoro Benzoyl Chloride. [Link]
-
The Journal of Organic Chemistry. (2022). Renewable Reagent for Nucleophilic Fluorination. [Link]
-
The Royal Society of Chemistry. (n.d.). Characterization of the prepared compounds. [Link]
- CN107118096B - Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride. (2020).
-
Hoffman Fine Chemicals. (n.d.). Fluorinated Building Blocks. [Link]
- US5981803A - Process for the preparation of chloro-benzoyl chlorides. (1999).
-
Patsnap. (2021). A kind of synthetic method of 2,4-dichloro-5-fluorobenzoyl chloride. [Link]
-
F-Select. (n.d.). Fluorinated Building Blocks. [Link]
-
ResearchGate. (n.d.). Scheme 1 Benzoyl chloride and its fluorinated analogues. [Link]
-
NIH. (2025). Structural investigations of benzoyl fluoride and the benzoacyl cation of low-melting compounds and reactive intermediates. [Link]
-
ACS Publications. (2020). Benzoyl Fluorides as Fluorination Reagents: Reconstruction of Acyl Fluorides via Reversible Acyl C–F Bond Cleavage/Formation in Palladium Catalysis. [Link]
-
Journal of Applied Pharmaceutical Science. (n.d.). Fluorine in drug discovery: Role, design and case studies. [Link]
-
ResearchGate. (n.d.). Acylated products using acetylchloride and benzoylchloride. [Link]
-
Kiel University. (2024). Novel synthesis of fluorinated molecules with potential in drug research developed. [Link]
-
Angene. (n.d.). The Chemical Reactivity of Benzoyl Chloride: A Guide for R&D Scientists. [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]
-
NIH. (n.d.). Fluorinated building blocks in drug design: new pathways and targets. [Link]
-
Chemguide. (n.d.). The Friedel-Crafts acylation of benzene. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). Investigations of benzoyl fluoride and the short-lived benzoacyl cation. [Link]
-
SpectraBase. (n.d.). Benzoylchloride - Optional[13C NMR] - Chemical Shifts. [Link]
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Methodological & Application
Synthesis of 2-Methoxy-5-(trifluoromethoxy)benzoyl chloride from benzoic acid
Application Note: Synthesis of 2-Methoxy-5-(trifluoromethoxy)benzoyl chloride
Executive Summary
This application note details the optimized protocol for synthesizing 2-Methoxy-5-(trifluoromethoxy)benzoyl chloride (CAS: 191604-91-8) from its corresponding benzoic acid precursor. This acid chloride is a critical electrophilic building block in the synthesis of agrochemicals and pharmaceutical intermediates, particularly for kinase inhibitors and fluorinated ether derivatives.
The guide prioritizes two methodologies:
-
Method A (Thionyl Chloride): A robust, scalable protocol suitable for multigram to kilogram batches.
-
Method B (Oxalyl Chloride): A mild, high-purity protocol for laboratory-scale research where thermal stability is a concern.
Chemical Context & Retrosynthesis
The synthesis targets the conversion of the carboxylic acid moiety to the acyl chloride.[1] The presence of the trifluoromethoxy (-OCF₃) group (electron-withdrawing) and the methoxy (-OMe) group (electron-donating) creates a unique electronic push-pull system.
-
Challenge: While the methoxy group activates the ring, the -OCF₃ group deactivates it. However, the carboxylic acid conversion is primarily governed by steric factors and the nucleophilicity of the hydroxyl group.
-
Stability: The -OCF₃ group is chemically robust under standard chlorination conditions, but the final acid chloride is moisture-sensitive and must be stored under inert atmosphere.
Visual: Reaction Scheme
Figure 1: General reaction scheme for the chlorination of the substituted benzoic acid.
Critical Process Parameters (CPP)
| Parameter | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |
| Scale Suitability | High (Industrial/Pilot) | Low to Medium (Lab) |
| Temperature | Reflux (75–80°C) | 0°C to Room Temp (25°C) |
| Byproducts | SO₂, HCl (Scrubber required) | CO, CO₂, HCl (Gas evolution) |
| Catalyst | DMF (Essential for rate) | DMF (Essential for activation) |
| Purification | Distillation usually required | Evaporation often sufficient |
| Cost Efficiency | High | Low (Reagent is expensive) |
Expert Insight: The addition of N,N-Dimethylformamide (DMF) is not optional.[1] It acts as a catalyst by forming the reactive Vilsmeier-Haack intermediate (chloroiminium species), which is far more electrophilic than the bulk chlorinating agent. Without DMF, the reaction with electron-deficient benzoic acids can be sluggish or incomplete.
Experimental Protocols
Protocol A: Thionyl Chloride Method (Scalable)
Best for: >10g scale, cost-sensitive synthesis.
Materials:
-
2-Methoxy-5-(trifluoromethoxy)benzoic acid (1.0 equiv)
-
Thionyl Chloride (SOCl₂) (1.5 – 2.0 equiv)
-
DMF (anhydrous) (0.05 equiv / 1-2 drops)
-
Solvent: Toluene (Optional, for temperature control) or Neat.
Step-by-Step Procedure:
-
Setup: Equip a dry round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl₂) or N₂ line. Connect the outlet to a gas scrubber (NaOH trap) to neutralize SO₂/HCl fumes.
-
Charging: Add the benzoic acid derivative to the flask.
-
Note: If the acid is solid, you may add dry Toluene (3-5 volumes) to create a slurry, though neat reactions are common for liquid acid chlorides.
-
-
Reagent Addition: Add Thionyl Chloride slowly via an addition funnel at room temperature.
-
Catalysis: Add the catalytic amount of DMF.
-
Observation: Immediate vigorous gas evolution (HCl/SO₂) indicates initiation.
-
-
Reaction: Heat the mixture to reflux (approx. 75–80°C). Maintain reflux for 2–4 hours.
-
Endpoint: The solution should become clear (homogenous). Monitor by quenching an aliquot in methanol (see Section 5).
-
-
Workup: Cool to room temperature.
-
Purification:
-
Connect the flask to a vacuum manifold.
-
Remove excess SOCl₂ and solvent (if used) under reduced pressure (rotary evaporator) at 40–50°C.
-
Azeotropic Drying: Add small portions of dry toluene and re-evaporate to remove trace thionyl chloride.
-
-
Final Product: The residue is the crude acid chloride (typically >95% pure). For high purity, distill under high vacuum (approx. 0.1–1.0 mmHg).
Protocol B: Oxalyl Chloride Method (Mild)
Best for: <5g scale, sensitive substrates, avoiding thermal stress.
Materials:
-
2-Methoxy-5-(trifluoromethoxy)benzoic acid (1.0 equiv)
-
Oxalyl Chloride (1.2 – 1.5 equiv)
-
DMF (anhydrous) (catalytic, 1-2 drops)[1]
-
Solvent: Dichloromethane (DCM) (anhydrous).
Step-by-Step Procedure:
-
Setup: Flame-dry a flask under N₂ atmosphere.
-
Solvation: Dissolve the starting acid in anhydrous DCM (approx. 0.2 M concentration).
-
Catalyst: Add catalytic DMF.
-
Addition: Cool to 0°C (ice bath). Add Oxalyl Chloride dropwise via syringe.
-
Reaction: Allow to warm to room temperature and stir for 2–3 hours.
-
Workup: Concentrate the solution in vacuo.
-
Note: Do not use a water bath >30°C to minimize hydrolysis risk.
-
-
Isolation: The resulting oil or solid is used directly in the next step without further purification to avoid hydrolysis.
Mechanistic Insight: The Role of DMF
Understanding the catalytic cycle ensures troubleshooting capability. DMF reacts with the chlorinating agent to form the active Vilsmeier Chloroiminium species .
Visual: Catalytic Cycle
Figure 2: The DMF catalytic cycle activating the chlorinating agent.[1]
Analytical Controls
Direct analysis of acid chlorides on LC-MS or HPLC is difficult due to their reactivity with moisture in the mobile phase.
Derivatization Method (Methyl Ester Check):
-
Take a 50 µL aliquot of the reaction mixture.
-
Quench into 500 µL of anhydrous Methanol (MeOH).
-
Wait 5 minutes (converts Acid Chloride -> Methyl Ester).
-
Analyze via HPLC or GC-MS.
-
Target: Methyl 2-methoxy-5-(trifluoromethoxy)benzoate.
-
Impurity: If the starting acid peak persists, the reaction is incomplete.
-
Physical Properties (Reference):
-
Appearance: Clear, colorless to pale yellow liquid (or low melting solid).
-
Boiling Point: Estimated ~110–120°C at 10 mmHg (based on 2-methoxybenzoyl chloride analogues).
Safety & Handling
-
Corrosivity: Acid chlorides cause severe skin burns and eye damage. They react violently with water to release HCl gas.
-
Inhalation: Perform all operations in a functioning fume hood. The -OCF₃ group adds lipophilicity, potentially increasing bioavailability/toxicity if inhaled.
-
Storage: Store under Argon/Nitrogen at 2–8°C. Seal with Parafilm or Teflon tape to prevent moisture ingress.
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (General Procedure for Acid Chlorides).
-
Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd Ed.; Oxford University Press: 2012. (Mechanism of Nucleophilic Acyl Substitution).
-
Sigma-Aldrich. Product Specification: 2-Methoxybenzoyl chloride (Analogous Chemistry).[5] Accessed Feb 2026.
-
PubChem. Compound Summary: 2-(Trifluoromethyl)benzoyl chloride (Safety Data). National Library of Medicine.
-
Google Patents. CN103450013A: Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride. (Demonstrates industrial SOCl2/DMF protocols for fluorinated methoxy benzoic acids).
Sources
Application Note: Friedel-Crafts Acylation using 2-Methoxy-5-(trifluoromethoxy)benzoyl chloride
Abstract & Introduction
The Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon bonds by attaching an acyl group to an aromatic ring.[1] This reaction is fundamental in the synthesis of aryl ketones, which are key intermediates in the production of pharmaceuticals, agrochemicals, and fine chemicals.[2] This application note provides a detailed technical guide for utilizing 2-Methoxy-5-(trifluoromethoxy)benzoyl chloride , a specialized acylating agent, in Friedel-Crafts reactions.
The subject reagent is uniquely substituted with both a moderately electron-donating group (EDG), methoxy (-OCH₃), and a potent electron-withdrawing group (EWG), trifluoromethoxy (-OCF₃). This substitution pattern presents distinct opportunities and challenges:
-
Modulated Reactivity: The competing electronic effects influence the electrophilicity of the resulting acylium ion, requiring careful optimization of reaction conditions.
-
Pharmaceutical Relevance: The trifluoromethoxy group is an increasingly important substituent in medicinal chemistry, valued for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[3]
-
Synthetic Utility: The resulting benzophenone core structure is prevalent in numerous biologically active molecules.
This guide offers a comprehensive examination of the reaction mechanism, detailed experimental protocols, and expert insights into process optimization and troubleshooting, tailored for researchers in synthetic chemistry and drug development.
Reagent Profile and Scientific Rationale
Reagent: 2-Methoxy-5-(trifluoromethoxy)benzoyl chloride
| Property | Value |
| CAS Number | 64507-07-9[4] |
| Molecular Formula | C₉H₆ClF₃O₂[4] |
| Molecular Weight | 254.59 g/mol |
| Appearance | Typically a colorless to light yellow liquid or low-melting solid |
| Purity | >95% recommended for synthetic applications[5] |
Mechanistic Considerations
The Friedel-Crafts acylation proceeds via electrophilic aromatic substitution (EAS).[6] The mechanism involves three primary stages, which are influenced by the unique electronic nature of the acyl chloride.
-
Formation of the Acylium Ion: A strong Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the acyl chloride. This complexation facilitates the departure of the chloride ion, generating a resonance-stabilized acylium ion. This ion is the active electrophile.[7] The stability and reactivity of this specific acylium ion are modulated by the push-pull effects of the methoxy and trifluoromethoxy groups. The -OCH₃ group donates electron density via resonance, while the -OCF₃ group strongly withdraws density inductively.[3]
-
Electrophilic Attack: The π-electrons of the aromatic substrate act as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step forms a non-aromatic carbocation intermediate known as an arenium ion or sigma complex. The rate of this step is highly dependent on the nucleophilicity of the aromatic substrate.
-
Rearomatization: A weak base (often the AlCl₄⁻ complex) abstracts a proton from the sp³-hybridized carbon of the arenium ion, restoring aromaticity to the ring and yielding the final aryl ketone product.[6] The AlCl₃ catalyst is regenerated in this step, although in practice, more than a stoichiometric amount is often required because the catalyst complexes with the product ketone.[1]
Caption: Key stages of the Friedel-Crafts acylation mechanism.
Unlike Friedel-Crafts alkylations, the acylium ion is resonance-stabilized and does not undergo carbocation rearrangements.[7] Furthermore, the resulting ketone product is deactivated towards further substitution, which effectively prevents polyacylation—a significant advantage of this method.[8][9]
Detailed Experimental Protocol
This protocol provides a general methodology for the acylation of a moderately activated aromatic substrate, such as anisole. Researchers should perform initial reactions on a small scale to optimize conditions for their specific substrate.
Materials and Equipment
-
Reagents:
-
2-Methoxy-5-(trifluoromethoxy)benzoyl chloride (>95%)
-
Aromatic Substrate (e.g., Anisole, Toluene, Veratrole)
-
Anhydrous Aluminum Chloride (AlCl₃, >99%)
-
Anhydrous Dichloromethane (DCM, CH₂Cl₂) or 1,2-Dichloroethane (DCE)
-
Hydrochloric Acid (HCl), 1M solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
-
Equipment:
-
Three-neck round-bottom flask with magnetic stirrer
-
Dropping funnel or syringe pump
-
Reflux condenser
-
Inert gas line (Nitrogen or Argon)
-
Ice-water bath
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Column chromatography setup (Silica gel)
-
Step-by-Step General Protocol
--- SAFETY PRECAUTION --- Acyl chlorides react violently with water, releasing corrosive HCl gas.[8] Aluminum chloride is highly hygroscopic and reacts exothermically with water. All operations must be conducted in a well-ventilated fume hood using anhydrous reagents and glassware. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
Reaction Setup:
-
Assemble a dry three-neck flask equipped with a magnetic stir bar, a reflux condenser with a gas outlet connected to an oil bubbler, and a rubber septum.
-
Purge the entire apparatus with dry nitrogen or argon for 10-15 minutes.
-
-
Reagent Charging:
-
Under a positive pressure of inert gas, add anhydrous aluminum chloride (1.2 equivalents) to the reaction flask.
-
Add anhydrous DCM (approx. 3-5 mL per mmol of the limiting reagent).
-
Cool the resulting suspension to 0 °C using an ice-water bath.
-
-
Acyl Chloride Addition:
-
In a separate dry flask, dissolve 2-Methoxy-5-(trifluoromethoxy)benzoyl chloride (1.0 equivalent) in anhydrous DCM.
-
Transfer this solution to a dropping funnel or syringe and add it dropwise to the stirred AlCl₃ suspension at 0 °C over 15-20 minutes. A colored complex should form.
-
Allow the mixture to stir for an additional 20-30 minutes at 0 °C to ensure complete formation of the acylium ion complex.
-
-
Substrate Addition:
-
Dissolve the aromatic substrate (1.0-1.1 equivalents) in a small volume of anhydrous DCM.
-
Add the substrate solution dropwise to the reaction mixture at 0 °C. Maintain careful temperature control, as the reaction can be exothermic.
-
-
Reaction Progression:
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Reaction Quench and Workup:
-
Once the reaction is complete, cool the flask back to 0 °C in an ice bath.
-
CAUTION: The quenching process is highly exothermic and releases HCl gas. Perform this step slowly and carefully in a fume hood.
-
Slowly and dropwise, add the reaction mixture to a separate flask containing crushed ice and 1M HCl.
-
Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure aryl ketone.
-
Caption: Standard workflow for Friedel-Crafts acylation.
Characterization and Data Analysis
The final product, a substituted benzophenone, should be characterized using standard analytical techniques to confirm its structure and purity. For the product of acylating anisole, (4-methoxyphenyl)(2-methoxy-5-(trifluoromethoxy)phenyl)methanone , one would expect:
-
¹H NMR: Distinct aromatic proton signals, two methoxy singlets (~3.8-4.0 ppm), and characteristic splitting patterns.
-
¹³C NMR: A carbonyl signal (~195 ppm), signals for quaternary carbons, and aromatic CH carbons. The carbons attached to fluorine (-OCF₃) will show coupling.
-
¹⁹F NMR: A singlet corresponding to the -OCF₃ group.
-
IR Spectroscopy: A strong carbonyl (C=O) stretch around 1650-1680 cm⁻¹.
-
Mass Spectrometry (MS): A clear molecular ion peak (M⁺) corresponding to the calculated mass of the product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No Reaction or Low Conversion | 1. Inactive catalyst (hydrolyzed AlCl₃).2. Substrate is too deactivated.3. Insufficient reaction time or temperature. | 1. Use fresh, anhydrous AlCl₃ from a newly opened bottle.2. Switch to a more reactive substrate. Friedel-Crafts acylation fails on strongly deactivated rings (e.g., nitrobenzene).3. Increase reaction time or gently heat the mixture (e.g., to 40 °C in DCE). |
| Low Yield | 1. Incomplete reaction.2. Product loss during workup.3. Competing side reactions (e.g., demethylation of methoxy groups). | 1. See above.2. Ensure proper pH during washes; avoid vigorous shaking that can cause emulsions.3. Use a milder Lewis acid (e.g., FeCl₃, ZnCl₂) or lower the reaction temperature. |
| Multiple Products | 1. Isomeric products (ortho/para acylation on the substrate).2. Impure starting materials. | 1. This is expected for many substrates. The para isomer is usually major due to sterics. Optimize purification to separate isomers.2. Verify the purity of acyl chloride and substrate before starting. |
References
- University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. Department of Chemistry.
-
Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]
- Columbia University. (2006, October 4). Friedel-Crafts Acylation of Anisole. Department of Chemistry.
- Chemstuff. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations.
-
Vedantu. (n.d.). On Friedel-Crafts acetylation, anisole yields. Available at: [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Available at: [Link]
-
Saskatchewan Open Educational Resources. (n.d.). 10.9. Reaction: Acylation via Friedel-Crafts. Introduction to Organic Chemistry. Available at: [Link]
-
Li, Y., et al. (2015). Friedel–Crafts acylation of anisole with octanoic acid over acid modified zeolites. RSC Advances. Available at: [Link]
-
Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Available at: [Link]
-
LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]
-
ResearchGate. (n.d.). Friedel Crafts Acylation of Anisole With Modified Zeolites. Available at: [Link]
-
NROChemistry. (n.d.). Friedel-Crafts Reactions. Available at: [Link]
-
University of Calgary. (n.d.). Ch12: Friedel-Crafts acylation. Department of Chemistry. Available at: [Link]
-
Organic Chemistry Tutor. (n.d.). Friedel-Crafts Alkylation and Acylation Reaction. Available at: [Link]
-
Chemistry Steps. (2023, February 24). Friedel-Crafts Acylation with Practice Problems. Available at: [Link]
-
Clark, J. (n.d.). Friedel-Crafts acylation of benzene. Chemguide. Available at: [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Available at: [Link]
-
Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Available at: [Link]
-
PubMed Central (PMC). (2023, August 29). Insights into the Friedel–Crafts Benzoylation of N-Methylpyrrole inside the Confined Space of the Self-Assembled Resorcinarene Capsule. Available at: [Link]
-
NIST. (n.d.). 4-(Trifluoromethyl)benzophenone. NIST WebBook. Available at: [Link]
- Google Patents. (n.d.). CN111253241A - Preparation method of 2,4, 5-trifluoro-3-methoxybenzoyl chloride and intermediate thereof.
-
AOBChem. (n.d.). 2-Methoxy-5-(trifluoromethyl)benzoyl chloride. Available at: [Link]
-
PubChem. (n.d.). (Trifluoromethoxy)benzene. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. (2008, April 29). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Available at: [Link]
-
ResearchGate. (2025, October 15). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Available at: [Link]
-
Nature Communications. (2019). Late-stage trifluoromethylthiolation of benzylic C-H bonds. Available at: [Link]
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- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 4. aobchem.com [aobchem.com]
- 5. calpaclab.com [calpaclab.com]
- 6. byjus.com [byjus.com]
- 7. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 8. science-revision.co.uk [science-revision.co.uk]
- 9. chemguide.co.uk [chemguide.co.uk]
The Architect's Guide to Fluorinated Heterocycles: Advanced Synthesis Protocols Utilizing Fluorinated Benzoyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—enhanced metabolic stability, increased lipophilicity, and modulated pKa—can profoundly influence the pharmacokinetic and pharmacodynamic profile of a therapeutic agent. Among the diverse array of fluorinated building blocks, fluorinated benzoyl chlorides stand out as exceptionally versatile and powerful reagents for the construction of a multitude of bioactive heterocyclic systems.
This comprehensive guide provides an in-depth exploration of the application of fluorinated benzoyl chlorides in the synthesis of key heterocyclic scaffolds. Moving beyond a simple recitation of procedures, we delve into the mechanistic underpinnings of these transformations, offering field-proven insights to empower researchers in their quest for novel therapeutic agents.
The Power of the Fluorinated Benzoyl Moiety: More Than Just an Acylating Agent
Fluorinated benzoyl chlorides are highly reactive acylating agents that serve as pivotal precursors in the synthesis of a wide range of pharmaceuticals, agrochemicals, and specialty chemicals.[1] Their utility extends beyond simple acylation, enabling elegant and efficient cyclization strategies to forge the core structures of vital heterocyclic families. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the benzoyl chloride and the subsequent intermediates, often facilitating key bond-forming events.
Section 1: The Synthesis of Fluorinated Benzodiazepines
Benzodiazepines are a critical class of psychoactive drugs, renowned for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties. The introduction of a fluorinated phenyl group can significantly enhance the potency and binding affinity of these molecules to the GABA-A receptor.[2]
Key Synthetic Strategy: Acylation followed by Intramolecular Cyclization
A prevalent and robust strategy for the synthesis of fluorinated benzodiazepines involves the initial acylation of a substituted 2-aminobenzophenone with a fluorinated benzoyl chloride, followed by a series of transformations culminating in the formation of the diazepine ring.
Experimental Protocol: Synthesis of a 7-Nitro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one Analog
This protocol details the synthesis of a key intermediate, 2-Amino-2'-fluoro-5-nitrobenzophenone, and its subsequent conversion to a benzodiazepine core.
Part A: Synthesis of 2-Amino-2'-fluoro-5-nitrobenzophenone [3]
-
Materials:
-
o-Fluorobenzoyl chloride
-
p-Nitroaniline
-
Anhydrous zinc chloride (ZnCl₂)
-
Toluene
-
3N Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
-
Procedure:
-
In a reaction vessel equipped with a mechanical stirrer and a reflux condenser, combine o-fluorobenzoyl chloride and anhydrous zinc chloride.
-
Heat the mixture with stirring and gradually add p-nitroaniline over approximately 30 minutes.
-
Increase the temperature to 200-205°C and maintain for one hour.
-
Carefully quench the molten reaction mixture by the addition of 3N hydrochloric acid.
-
Reflux the resulting mixture for a short period.
-
After cooling, extract the product with toluene.
-
Wash the organic layer with water and sodium hydroxide solution, then dry over anhydrous sodium sulfate.
-
Concentrate the toluene extract to yield the crude product, which can be purified by recrystallization.
-
Part B: Synthesis of the Benzodiazepine Core via Acylation-Cyclization [3]
-
Materials:
-
2-Amino-2'-fluoro-5-nitrobenzophenone
-
Bromoacetyl bromide
-
Ammonia
-
Anhydrous solvent (e.g., Dichloromethane, Toluene)
-
-
Procedure:
-
Dissolve 2-Amino-2'-fluoro-5-nitrobenzophenone in an anhydrous solvent.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromoacetyl bromide in the same anhydrous solvent.
-
Stir the reaction mixture at room temperature for several hours, monitoring completion by Thin Layer Chromatography (TLC).
-
Wash the reaction mixture with water, a dilute solution of sodium bicarbonate, and brine.
-
Dry the organic layer and concentrate under reduced pressure to obtain the 2-(2-bromoacetamido)-2'-fluoro-5-nitrobenzophenone intermediate.
-
Dissolve the intermediate in a suitable solvent and add a solution of ammonia.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC.
-
Upon completion, remove the solvent under reduced pressure. The residue can be purified by partitioning between water and an organic solvent (e.g., ethyl acetate) or by column chromatography.
-
Mechanistic Insights
The initial step is a Friedel-Crafts acylation where the Lewis acid (ZnCl₂) activates the o-fluorobenzoyl chloride, facilitating the electrophilic attack on the electron-rich p-nitroaniline. The subsequent steps involve N-acylation with bromoacetyl bromide, followed by an intramolecular nucleophilic substitution where the newly introduced amino group displaces the bromide to form the seven-membered diazepine ring.
Diagram 1: Synthetic Workflow for Fluorinated Benzodiazepines
Caption: General workflow for the synthesis of fluorinated benzodiazepines.
Section 2: Crafting Fluorinated Quinolones and Quinazolinones
Quinolones and their nitrogen-containing analogs, quinazolinones, are prominent classes of antibacterial and anticonvulsant agents, respectively. The incorporation of fluorine, particularly at the C-6 position of the quinolone core, is a hallmark of the highly potent fluoroquinolone antibiotics.[4][5]
Key Synthetic Strategies
The construction of these bicyclic systems often involves the use of fluorinated benzoyl chlorides to introduce the fluorinated aromatic ring, followed by cyclization reactions.
Experimental Protocol: Synthesis of a Fluoroquinolone Precursor[6]
This protocol outlines the synthesis of a key synthon for fluoroquinolone antibiotics starting from a fluorinated benzoic acid, which is first converted to its acid chloride.
-
Materials:
-
2,4-Dichloro-5-fluoro-3-nitrobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Ethyl 3-(N,N-dimethylamino)acrylate
-
Cyclopropylamine
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Methanolic HCl
-
-
Procedure:
-
Reflux 2,4-dichloro-5-fluoro-3-nitrobenzoic acid with thionyl chloride in dry benzene to form 2,4-dichloro-5-fluoro-3-nitrobenzoyl chloride.
-
Remove excess thionyl chloride and benzene under reduced pressure.
-
React the crude acid chloride with ethyl 3-(N,N-dimethylamino)acrylate to yield ethyl-3-(N,N-dimethylamino)-2-(2,4-dichloro-5-fluoro-3-nitrobenzoyl)acrylate.
-
Treat the resulting acrylate with cyclopropylamine to give ethyl 3-(N-cyclopropylamino)-2-(2,4-dichloro-5-fluoro-3-nitrobenzoyl)acrylate.
-
Heat the above intermediate with potassium carbonate in DMF to effect cyclization to ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate.
-
Finally, hydrolyze the ester with methanolic HCl to afford the target 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
-
Quantitative Data Summary
| Starting Material | Reagents | Product | Yield (%) | Reference |
| 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid | 1. SOCl₂ 2. Ethyl 3-(N,N-dimethylamino)acrylate 3. Cyclopropylamine 4. K₂CO₃, DMF 5. Methanolic HCl | 7-Chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | 91-95 | [6] |
| Anthranilic acid | Chloroacetyl chloride, then an amine | Fused quinazolinones | - | [7] |
Mechanistic Pathway Visualization
Diagram 2: Fluoroquinolone Synthesis Pathway
Caption: Key steps in the synthesis of a fluoroquinolone core.
Section 3: Assembly of Five-Membered Fluorinated Heterocycles
Fluorinated benzoyl chlorides are also instrumental in the synthesis of five-membered heterocyclic rings such as oxadiazoles and thiazoles, which are present in numerous biologically active compounds.
Synthesis of Fluorinated 1,3,4-Oxadiazoles
1,3,4-Oxadiazoles can be conveniently prepared by the oxidative cyclization of N-acyl-N'-aryliden-hydrazines.[8] Fluorinated benzoyl chlorides can be used to introduce the fluorinated aryl moiety.
Experimental Protocol: General Synthesis of Benzoxazinyl-1,3,4-Oxadiazoles[9]
-
Materials:
-
Procedure:
-
React (3-oxo-2,3-dihydrobenzo[3][9]oxazin-4-yl)acetic acid hydrazide with a substituted benzoyl chloride in ethanol at room temperature to form the corresponding N,N'-diacylhydrazine derivative.
-
Treat the diacylhydrazine with p-toluenesulfonyl chloride in the presence of triethylamine in dichloromethane to induce intramolecular cyclization, affording the benzoxazinyl-1,3,4-oxadiazole.
-
Spectroscopic Data for a Representative Fluorinated Benzamide
4-fluoro-N-phenylbenzamide: [3]
-
¹H NMR (400 MHz, CDCl₃): δ 7.15-7.19 (m, 3H), 7.36-7.40 (m, 2H), 7.61-7.63 (m, 2H), 7.74 (bs, 1H), 7.87-7.91 (m, 2H).
-
¹³C NMR (100 MHz, DMSO): 115.2, 115.4, 120.4, 123.7, 128.6, 130.3, 130.4, 131.4, 139.1, 162.8, 164.4, 165.3.
Section 4: Safety and Handling of Fluorinated Benzoyl Chlorides
Fluorinated benzoyl chlorides are corrosive, lachrymatory, and moisture-sensitive compounds that require careful handling in a well-ventilated fume hood.[10][11][12][13][14]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, eye protection (safety goggles and face shield), and respiratory protection.[10][13][14]
-
Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers under an inert atmosphere (e.g., nitrogen or argon).[11] Keep away from moisture, strong bases, alcohols, and oxidizing agents.[11][13]
-
Handling: Avoid breathing vapors, mist, or gas.[10][14] Prevent contact with skin and eyes.[10] In case of spills, use an inert absorbent material for containment and dispose of it as hazardous waste.[10]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[12]
Conclusion
Fluorinated benzoyl chlorides are indispensable tools in the arsenal of the medicinal chemist. Their reactivity and versatility enable the efficient construction of a diverse range of bioactive heterocyclic scaffolds. A thorough understanding of the underlying reaction mechanisms and adherence to strict safety protocols are paramount for the successful and safe application of these powerful reagents in the pursuit of novel therapeutics. The protocols and insights provided herein serve as a robust foundation for researchers to innovate and advance the field of drug discovery.
References
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Benzodiazepine Derivatives Using 2-Amino-2'-fluoro-5-nitrobenzophenone. BenchChem.
- BenchChem. (2025). A Comparative Guide to Benzodiazepine Synthesis: 2-Amino-5-chloro-2'-fluorobenzophenone vs. 2-amino-5-chlorobenzophenone. BenchChem.
-
An Update on the Synthesis of Pyrrolo[3][9]benzodiazepines. (2016). PMC.
- Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. (2021). PMC.
- Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. (2023). PMC.
- Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. (2007).
- SynQuest Labs. (n.d.).
- BenchChem. (2025). Synthesis of Quinolone-Class Antibacterial Agents: A Technical Guide. BenchChem.
- Sparrow Chemical. (n.d.). Benzoyl Chloride Series. Sparrow Chemical.
- 1H and13C NMR spectroscopy of some 4-(p-fluorobenzoyl)
- Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Deriv
- Fluorinated Pyrazoles: From Synthesis to Applications. (2021).
- Fisher Scientific. (2015). SAFETY DATA SHEET: 4-Fluorobenzoyl chloride. Fisher Scientific.
- Penta chemicals. (2025).
- New fluorinated quinazolinone derivatives as anticonvulsant agents. (2012).
- Synthesis of Fluorinated Piperazinyl Substituted Quinazolines as Potential Antibacterial Agents. (2021). Asian Journal of Organic & Medicinal Chemistry.
- Synthesis of Fluorinated 2-Benzylbenzimidazoles Under Superelectrophilic Activation Conditions and Investigation of Their Antimicrobial Properties. (2022).
- Ortho-Fluoro Benzoyl Chloride Safety D
- Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. (2023).
- SAFETY DATA SHEET: 2-Fluorobenzoyl chloride. (2025). Acros Organics.
- Chemists develop new synthesis method for producing fluorin
- Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (2012). PMC.
- chemistry and common synthetic route of 1, 3, 4-oxadiazole. (n.d.). INTERNATIONAL JOURNAL OF INSTITUTIONAL PHARMACY AND LIFE SCIENCES.
- Enantioselective Synthesis of Fluorinated Indolizidinone Deriv
- Preparation method for 4-fluorobenzoyl chloride. (2014).
-
Synthesis of 1,3,4-oxadiazol-2-yl-methyl-4H-benzo[3][9] oxazin-3-ones. (2008). ResearchGate.
- Friedel-Crafts Alkylation of Indoles with Trichloroacetimid
- Studies of intramolecular cyclizations of N-acyliminium ions derived from acyclic ketones: unanticipated stereochemical and structural results. (2003). PubMed.
- Regioselective Friedel–Crafts Acylation of Indoles Catalysed by Zinc Oxide in an Ionic Liquid. (2012).
- Synthesis of some new heterocyclic compounds derived from p-chlorobenzoylchloride and investigation of biological effectiveness. (2021).
- 4-(4-FLUOROBENZOYL)PYRIDINE synthesis. (n.d.). ChemicalBook.
- Design, Synthesis, and Bioactivity of Novel Quinazolinone Scaffolds Containing Pyrazole Carbamide Derivatives as Antifungal Agents. (2022). MDPI.
- Enzymatic peptide macrocyclization via indole-N-acyl
- Modified and Scalable Synthesis of N‑Tosyl-4- Chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor): Direct Imidation of Sulfinyl Chlorides with Chloramine‑T Trihydrate. (2022).
- Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. (2022). RSC Publishing.
- 4-fluorobenzoyl chloride form
- Cyclization cascades via N-amidyl radicals toward highly functionalized heterocyclic scaffolds. (2015). PubMed.
- Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. (2021). PMC.
- BJOC - Search Results. (n.d.). Beilstein Journals.
Sources
- 1. 4-Fluorobenzoyl chloride Online | 4-Fluorobenzoyl chloride Manufacturer and Suppliers [scimplify.com]
- 2. mdpi.com [mdpi.com]
- 3. rsc.org [rsc.org]
- 4. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of fluorinated carbocyclic pyrimidine nucleoside analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. synquestlabs.com [synquestlabs.com]
- 11. fishersci.com [fishersci.com]
- 12. pentachemicals.eu [pentachemicals.eu]
- 13. scribd.com [scribd.com]
- 14. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Troubleshooting low yields in acylation with electron-rich acid chlorides
Status: Operational Ticket ID: ACYL-ER-001 Subject: Troubleshooting Low Yields / Slow Kinetics with Deactivated Electrophiles
Diagnostic Overview: Why is my reaction failing?
The Core Issue: You are likely attempting to couple a nucleophile (amine/alcohol) with an acid chloride bearing electron-donating groups (EDGs) such as p-methoxy, p-amino, or electron-rich heterocycles (furans, thiophenes).
The Mechanism of Failure:
Unlike standard benzoyl chlorides, electron-rich acid chlorides are deactivated electrophiles . The EDG donates electron density into the carbonyl carbon via resonance (mesomeric effect), significantly reducing its partial positive charge (
-
Kinetic Consequence: The rate-determining step—nucleophilic attack on the carbonyl—is drastically slowed.
-
Thermodynamic Consequence: The acid chloride is "comfortable" in its current state and resists breaking the C-Cl bond.
If you are observing unreacted starting material or hydrolysis products (due to the reaction being so slow that ambient moisture competes effectively), your system requires nucleophilic catalysis .
The Solution: Nucleophilic Catalysis (DMAP)
Standard bases (Et
Mechanism of Action
DMAP attacks the sluggish acid chloride to form an
-
The positive charge is delocalized, but the carbonyl carbon remains highly electrophilic.
-
The leaving group (DMAP) is neutral and stable, making the transfer to your nucleophile energetically favorable.
Visualizing the Catalytic Cycle
Alternative activation agents to thionyl chloride for fluorinated benzoic acids
A Guide for Researchers, Scientists, and Drug Development Professionals on Alternatives to Thionyl Chloride
Welcome to the Technical Support Center. This guide is designed to provide in-depth technical assistance for the activation of fluorinated benzoic acids, a common challenge in medicinal chemistry and drug development. The unique electronic properties of these substrates, stemming from the high electronegativity of fluorine, often complicate standard activation protocols, particularly those employing harsh reagents like thionyl chloride (SOCl₂).
This resource, structured in a flexible question-and-answer format, offers troubleshooting advice, detailed protocols, and mechanistic insights into superior alternative activating agents. Our goal is to empower you to overcome experimental hurdles, enhance reaction efficiency, and ensure the integrity of your molecules.
Part 1: Troubleshooting Thionyl Chloride and Identifying the Need for Alternatives
Frequently Asked Questions (FAQs)
Question: I'm using thionyl chloride to convert my fluorinated benzoic acid to an acyl chloride, but I'm getting low yields and significant charring. What's going wrong?
Answer: This is a common issue. The strong electron-withdrawing nature of fluorine atoms makes the aromatic ring sensitive to the harsh conditions typically required for thionyl chloride reactions (reflux temperatures).[1][2] The generation of hydrochloric acid (HCl) as a byproduct further acidifies the medium, which can promote side reactions, including decomposition and potential unwanted reactions with other acid-sensitive functional groups in your molecule.[1]
Question: My starting material contains a Boc-protecting group. Will thionyl chloride affect it?
Answer: Yes, it is highly likely. The combination of high temperatures and accumulating HCl byproduct generated during thionyl chloride reactions can readily cleave acid-sensitive protecting groups like Boc (tert-butyloxycarbonyl).[1] This leads to undesired side products and complicates purification.
Question: Are there safety and workup concerns with thionyl chloride that I should be aware of?
Answer: Absolutely. Thionyl chloride is corrosive, toxic, and releases pungent, hazardous gases (SO₂ and HCl) during the reaction and quenching.[1][3][4] Removing excess thionyl chloride can be difficult due to its relatively high boiling point (79 °C), often requiring distillation which isn't practical for small-scale research.[1][5] Improper quenching can be vigorous and dangerous.
Part 2: Superior Alternatives for Carboxylic Acid Activation
Given the challenges associated with thionyl chloride, several classes of milder and more selective reagents have become the standard in modern organic synthesis. We will explore the most effective alternatives for fluorinated benzoic acids.
1. Oxalyl Chloride: The Milder Acyl Chloride Reagent
Oxalyl chloride, often used with a catalytic amount of N,N-dimethylformamide (DMF), is a superior alternative for generating acyl chlorides under significantly milder conditions.[6][7][8]
Question: Why is oxalyl chloride considered milder than thionyl chloride?
Answer: The reaction with oxalyl chloride can typically be performed at room temperature or even 0 °C, in a suitable solvent like dichloromethane (DCM).[6][7] This avoids the high-temperature reflux required for thionyl chloride, preserving sensitive functional groups.[1] Furthermore, the byproducts are all gaseous (CO, CO₂, HCl), which simplifies workup.[7]
Question: My reaction with oxalyl chloride is sluggish. How can I speed it up?
Answer: The addition of a catalytic amount (e.g., one drop) of DMF is crucial.[6][8] DMF reacts with oxalyl chloride to form the Vilsmeier reagent in situ, which is the active catalytic species that accelerates the conversion to the acyl chloride.
Question: What are the safety precautions for oxalyl chloride?
Answer: While milder in reaction conditions, oxalyl chloride is still corrosive and toxic. A primary hazard is the decomposition to produce carbon monoxide (CO), a colorless, odorless, and highly toxic gas.[1] All work with oxalyl chloride must be performed in a well-ventilated chemical fume hood.
-
Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the fluorinated benzoic acid (1.0 eq.).
-
Solvent: Dissolve the acid in anhydrous dichloromethane (DCM).
-
Catalyst: Add a catalytic amount of anhydrous DMF (e.g., 1 drop per mmol of acid).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add oxalyl chloride (typically 1.2-1.5 eq.) dropwise.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 1-3 hours, monitoring by TLC until the starting material is consumed.
-
Workup: The reaction mixture can often be used directly in the next step. If isolation is needed, carefully remove the solvent and excess reagent under reduced pressure. The volatile byproducts are removed during this process.[7]
Caption: Workflow for acyl chloride synthesis using oxalyl chloride.
2. Peptide Coupling Reagents: Direct Amide Bond Formation
For many applications, particularly in drug development, the goal is to form an amide bond. Instead of a two-step process (acyl chloride formation then amination), one-pot "coupling" reagents are highly efficient. These reagents activate the carboxylic acid in situ to react directly with an amine. This approach is generally milder and minimizes side reactions.[9][10]
The main classes are Carbodiimides, Phosphonium Salts, and Uronium/Aminium Salts.[11]
Water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is particularly useful as its urea byproduct is easily removed with an aqueous wash.[12][13][14]
Mechanism of Action: The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the amine to form the amide bond, releasing a soluble urea byproduct.[13][15][16]
Caption: Carbodiimide activation pathway for amide synthesis.
Question: My reaction with EDC is giving a low yield and I see an unexpected byproduct. What is happening?
Answer: The O-acylisourea intermediate is highly reactive and can undergo an intramolecular rearrangement to form a stable, unreactive N-acylurea.[16] This side reaction is particularly problematic with electron-deficient fluorinated benzoic acids. To prevent this and increase yields, an additive like 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) should be included.[11][16] These additives trap the O-acylisourea to form a more stable active ester, which then reacts cleanly with the amine.
Question: I'm concerned about racemization of my chiral substrates. Are carbodiimides a good choice?
Answer: Direct activation with carbodiimides can pose a risk of racemization.[11][17] The use of additives like HOBt or, even better, 1-hydroxy-7-azabenzotriazole (HOAt), significantly suppresses this side reaction.[17][18]
These reagents are among the most powerful and reliable for difficult couplings, including those with sterically hindered or electron-deficient partners.[19]
-
Uronium/Aminium Salts: HATU is a standout reagent. It is based on HOAt, and the nitrogen in the pyridine ring of the HOAt moiety enhances the reactivity of the active ester, leading to faster, cleaner reactions with very low risk of racemization.[17][18][20]
-
Phosphonium Salts: PyBOP is a common and effective phosphonium salt. These reagents are known for generating clean reactions and are particularly superior for sterically demanding couplings.[19][21]
Question: What is the main difference between HATU (uronium) and PyBOP (phosphonium) reagents?
Answer: Both are highly efficient. The primary mechanistic difference is the atom that gets activated (Nitrogen in uronium, Phosphorus in phosphonium).[19] A practical difference is that uronium reagents like HATU can sometimes cause a side reaction where the amine is guanidinylated, terminating the reaction. Phosphonium reagents do not cause this side reaction, so they can be used in excess to drive slow reactions to completion.
Question: These reagents are more expensive. When should I choose them over EDC/HOBt?
Answer: Use these more powerful reagents for "difficult" couplings.[19] This includes reactions with:
-
Electron-deficient fluorinated benzoic acids.
-
Sterically hindered acids or amines.
-
N-methylated amino acids.
-
Substrates highly prone to racemization. In these challenging cases, the higher efficiency, faster reaction times, and cleaner product profiles of reagents like HATU or PyBOP justify the cost.[11][19]
-
Setup: In a round-bottom flask under an inert atmosphere, dissolve the fluorinated benzoic acid (1.0 eq.) and HATU (1.05 eq.) in an anhydrous aprotic solvent (e.g., DMF, DCM).[18]
-
Base: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0 eq.).[18][21]
-
Pre-activation: Stir the mixture at room temperature for 10-15 minutes. This allows for the formation of the active OAt-ester.[18]
-
Nucleophile Addition: Add the amine (1.0-1.2 eq.) to the activated mixture.
-
Reaction: Continue stirring at room temperature for 1-4 hours, or until TLC/LC-MS analysis shows complete consumption of the limiting reagent.
-
Workup: Dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., sat. NaHCO₃), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Part 3: Comparative Summary and Final Recommendations
To aid in reagent selection, the following table summarizes the key features of the discussed alternatives.
| Feature | Oxalyl Chloride | EDC/HOBt | HATU | PyBOP |
| Primary Use | Acyl Chloride Synthesis | Direct Amide Synthesis | Direct Amide Synthesis | Direct Amide Synthesis |
| Reaction Conditions | 0 °C to RT | 0 °C to RT | Room Temperature | Room Temperature |
| Byproducts | Gaseous (CO, CO₂, HCl)[7] | Water-soluble urea[13] | Water-soluble | Water-soluble |
| Relative Cost | Moderate | Low | High | High |
| Racemization Risk | N/A (for achiral) | Moderate (suppressed by HOBt)[11] | Very Low[17] | Very Low[19] |
| Key Advantage | Clean, mild acyl chloride formation | Cost-effective, easy workup | High reactivity, fast, low racemization[18] | Excellent for hindered couplings, no guanidinylation[19] |
| Primary Limitation | Toxic CO byproduct[1] | N-acylurea formation without additive[16] | Potential for amine guanidinylation | Byproducts can be carcinogenic (BOP) or hazardous[17] |
| Best For... | A two-step amidation or when an acyl chloride is specifically needed. | Routine, straightforward amide couplings. | Difficult couplings, sensitive substrates, rapid synthesis. | Highly sterically hindered substrates, fragment coupling. |
Senior Application Scientist Recommendation:
For researchers working with novel and structurally complex fluorinated benzoic acids in a drug development context, starting with HATU is often the most strategic choice. Its high efficiency, broad substrate scope, and excellent stereochemical control provide the highest probability of success for challenging couplings, saving valuable time and material.[20] For more routine or large-scale syntheses where cost is a significant factor and the coupling is less demanding, EDC/HOBt remains a robust and economical option. Oxalyl chloride should be the reagent of choice when a stable acyl chloride intermediate is required for subsequent transformations beyond simple amidation.
References
Sources
- 1. Oxalyl Chloride vs. Thionyl Chloride: Practical Comparison - Wolfa [wolfabio.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. orgsyn.org [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Sciencemadness Discussion Board - Reagents for the preparation of acid chlorides: pros and cons - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. Amide Synthesis [fishersci.dk]
- 10. hepatochem.com [hepatochem.com]
- 11. jpt.com [jpt.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 14. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Carbodiimide - Wikipedia [en.wikipedia.org]
- 16. peptide.com [peptide.com]
- 17. peptide.com [peptide.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 21. bachem.com [bachem.com]
- 22. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Thieme E-Books & E-Journals [thieme-connect.de]
- 24. Reactivity: substitution at carboxyl [employees.csbsju.edu]
- 25. researchgate.net [researchgate.net]
Validation & Comparative
Technical Guide: FTIR Characterization of Benzoyl Chloride Carbonyl Stretch
Content Type: Publish Comparison Guide
Audience: Researchers, Synthetic Chemists, and Drug Development Professionals[1]
Executive Summary: The Spectral Signature
Benzoyl chloride (
Unlike simple ketones or aldehydes, benzoyl chloride does not exhibit a single clean carbonyl peak.[1] Instead, it displays a characteristic Fermi Resonance doublet in the 1730–1780 cm⁻¹ region.[1] Correctly interpreting this doublet is critical for validating the purity of the reagent and monitoring the progress of acylation reactions.[1]
The Spectral Fingerprint: Benzoyl Chloride[1][2][3][4][5][6]
The carbonyl stretching vibration (
Characteristic Peaks
| Vibration Mode | Wavenumber (cm⁻¹) | Intensity | Description |
| Primary | 1774 ± 5 | Strong | Fundamental carbonyl stretch.[1] Shifted to high frequency by the inductive effect of Chlorine. |
| Secondary | 1736 ± 5 | Medium/Strong | Fermi Resonance doublet. Overtone of the |
| ~872 | Medium | Carbon-Chlorine stretch.[1] (Often used to confirm the overtone origin). | |
| 1580 - 1600 | Medium | Ring breathing modes, typical of mono-substituted benzenes.[1] |
Expert Insight: Novice researchers often mistake the doublet for a mixture of products (e.g., contamination with an ester).[1] However, if the peaks are at ~1774 and ~1736 cm⁻¹ with a consistent intensity ratio, this is the intrinsic signature of pure benzoyl chloride, not an impurity.[1]
Comparative Analysis: Reaction Monitoring
In drug development, benzoyl chloride is rarely the end product; it is a reactive intermediate generated from benzoic acid to synthesize amides or esters.[1] The following table provides the spectral checkpoints to validate reaction progress.
Table 1: Spectral Shift Comparison
| Compound Class | Representative Structure | Key Differentiator | |
| Benzoyl Chloride | 1774 & 1736 (Doublet) | Highest frequency; distinct doublet; absence of OH.[1] | |
| Benzoic Acid | 1680 – 1700 | Broad O-H stretch (2500–3300 cm⁻¹) is the primary indicator of unreacted starting material or hydrolysis.[1] | |
| Benzoic Anhydride | 1780 & 1720 | Doublet similar to acid chloride but usually broader; C-O-C stretch at ~1000 cm⁻¹.[1] | |
| Alkyl Benzoate (Ester) | 1715 – 1730 | Single sharp peak; lower frequency than acid chloride.[1] | |
| Benzamide | 1630 – 1690 | Lowest frequency (Amide I); presence of N-H doublet (3100–3500 cm⁻¹).[1] |
Mechanistic Logic: Why the Shift?
To interpret the spectrum accurately, one must understand the causality behind the wavenumber shifts.[1]
-
Inductive Effect (+I): The Chlorine atom is highly electronegative. It withdraws electron density from the carbonyl carbon (
-bond), shortening the C=O bond and increasing its force constant.[1] This shifts the frequency UP (compared to ~1715 cm⁻¹ for ketones). -
Resonance Effect (-R): The phenyl ring conjugates with the carbonyl group. This delocalization adds single-bond character to the C=O bond, weakening it.[1] This shifts the frequency DOWN (compared to aliphatic acid chlorides like acetyl chloride, which appear at ~1800 cm⁻¹).[1]
-
Fermi Resonance: The fundamental C=O stretch (~1774 cm⁻¹) has nearly the same energy as the first overtone (
) of a lower frequency mode (likely the C-Cl stretch or a ring deformation at ~870 cm⁻¹).[1] These two vibrational states mix, "splitting" the peak into the observed doublet.[1]
Visualization: Electronic Effects on Wavenumber
Figure 1: Mechanistic factors influencing the benzoyl chloride carbonyl stretch frequency.
Experimental Protocol: Validating Purity
Benzoyl chloride is moisture-sensitive.[1] Hydrolysis yields benzoic acid, which can be detected immediately by FTIR.[1] This protocol ensures data integrity.
Method: Attenuated Total Reflectance (ATR-FTIR) [1]
Prerequisites:
-
FTIR Spectrometer with Diamond or ZnSe ATR crystal.
-
Anhydrous Benzoyl Chloride (Sample).
-
Dichloromethane (DCM) for cleaning.
Step-by-Step Workflow:
-
Background Scan: Clean the crystal with DCM. Ensure the baseline is flat. Collect a background spectrum (air).
-
Sample Loading: Using a glass pipette (avoid plastic, which can leach plasticizers), place one drop of neat benzoyl chloride onto the crystal.[1]
-
Critical: Perform this quickly to minimize exposure to atmospheric moisture.
-
-
Acquisition: Scan immediately (Range: 4000–600 cm⁻¹, Resolution: 4 cm⁻¹, Scans: 16).
-
Validation Check (Self-Validating Step):
-
Pass: Distinct doublet at 1774/1736 cm⁻¹. Baseline at 3000 cm⁻¹ is flat (no broad OH).
-
Fail: Appearance of a broad hump at 2500–3300 cm⁻¹ indicates hydrolysis (Benzoic Acid formation).
-
-
Cleaning: Immediately wipe with DCM. Acid chlorides are corrosive to some ATR mountings; do not leave the sample on the crystal.
Visualization: Reaction Monitoring Decision Tree
Figure 2: Logical workflow for interpreting FTIR data during benzoyl chloride synthesis or verification.
References
-
NIST Mass Spectrometry Data Center. Benzoyl chloride Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[1][2][3][4] National Institute of Standards and Technology.[2][5][4] [Link]
-
Rao, C. N. R., & Venkataraghavan, R. (1962).[1][6][7] The C=O[1][8][6][9][10][11][12] Stretching Vibration in Acyl Chlorides and the Fermi Resonance.[13][8][6][7][9][12] Spectrochimica Acta, 18(4), 541-547.[1] (Foundational paper establishing the Fermi Resonance assignment).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1] 7th Edition. John Wiley & Sons. (Standard text for comparative functional group frequencies).
-
SpectraBase. Benzoyl Chloride FTIR Spectrum. John Wiley & Sons. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Benzoyl chloride, 4-chloro- [webbook.nist.gov]
- 3. Benzoyl chloride [webbook.nist.gov]
- 4. Benzoyl chloride [webbook.nist.gov]
- 5. Benzoyl chloride [webbook.nist.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. (PDF) IR spectroscopic investigations of the adsorption of benzoyl chloride in zeolites [academia.edu]
- 8. researchgate.net [researchgate.net]
- 9. znaturforsch.com [znaturforsch.com]
- 10. uobabylon.edu.iq [uobabylon.edu.iq]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. researchgate.net [researchgate.net]
Mass spectrometry analysis of trifluoromethoxy derivatives
Title: Comparative Guide: Mass Spectrometry Analysis of Trifluoromethoxy (
Executive Summary
The trifluoromethoxy (
This guide provides a technical comparison of ionization techniques (ESI vs. APCI vs. EI) and details the specific fragmentation pathways required for structural elucidation. It is designed to help you select the optimal workflow for metabolite identification and impurity profiling.
Part 1: The Chemical Context – Why Behaves Differently
To analyze
-
Electronic Effect: The oxygen atom donates electrons via resonance (+R), but the
moiety pulls them strongly via induction (-I). The net result is a group that deactivates the aromatic ring, significantly lowering the basicity of nearby nitrogens. -
Mass Spectrometry Implication: The reduced basicity often suppresses protonation in positive mode Electrospray Ionization (ESI+), requiring alternative ionization strategies or adduct monitoring.
Part 2: Ionization Source Comparison
Choosing the correct source is the first step in a self-validating protocol. The following table compares the performance of standard ionization techniques for
Table 1: Ionization Source Performance Matrix
| Feature | Electrospray (ESI) | APCI | Electron Ionization (EI) |
| Primary Mechanism | Solution-phase ion evaporation | Gas-phase chemical ionization | High-energy electron bombardment (70 eV) |
| Suitability for | Moderate to High. Preferred for polar metabolites. | High. Preferred for lipophilic parent drugs. | High. Preferred for structural ID (GC-MS). |
| Polarity Preference | Negative Mode (-) is often superior for | Positive (+) or Negative (-). | N/A (Positive ions only). |
| Key Limitation | Ion suppression in high matrix; poor ionization of neutral | Thermal degradation of labile metabolites (e.g., N-oxides). | Requires volatility; not suitable for Phase II conjugates. |
The Senior Scientist’s Verdict:
For metabolite identification (MetID) , utilize ESI in Negative Mode if the molecule has any acidic protons. The electron-withdrawing nature of
Part 3: Fragmentation Pathways (The "Fingerprint")
This section details the specific mass transitions that validate the presence of an
The Diagnostic Rearrangement: Loss of Carbonyl Difluoride ( )
The most "expert" observation in
-
Mechanism: The oxygen atom remains attached to the ring, while the
group rearranges to expel a neutral molecule (66 Da). -
Result: This leaves a fluorine atom on the aromatic ring (
). -
Observation: Look for a neutral loss of 66 Da . This is chemically distinct from
loss.
Homolytic Cleavage: Loss of vs.
-
Loss of
(M-69): Very common in EI and high-energy CID (Collision-Induced Dissociation). This generates a phenoxy cation. -
Loss of
(M-85): Less common as a primary event compared to M-69, as the Ar-O bond is stronger than the O-C bond in the ether linkage.
Table 2: Comparative Fragmentation Logic
| Feature | Methoxy ( | Trifluoromethoxy ( | Trifluoromethyl ( |
| Primary Neutral Loss | Methyl radical ( | Trifluoromethyl radical ( | Trifluoromethyl radical ( |
| Secondary Loss | Formaldehyde ( | Carbonyl Difluoride ( | Difluorocarbene ( |
| Diagnostic Low Mass Ion | m/z 31 ( | m/z 69 ( | m/z 69 ( |
| Metabolic Marker | O-Demethylation (Loss of 14 Da) | Stable (Rarely defluorinated; ring oxidation preferred) | Stable |
Part 4: Visualization of Workflows
Figure 1: Ionization Decision Matrix
Caption: A logical decision tree for selecting the optimal ionization source based on analyte polarity and volatility.
Figure 2: The Fragmentation Pathway
Caption: Mechanistic pathway showing the characteristic loss of COF2 (66 Da) versus CF3 (69 Da).
Part 5: Experimental Protocol (Metabolite ID)
This protocol is designed to validate the metabolic stability of an
Objective: Determine if the
-
Sample Preparation:
-
Incubate substrate (10 µM) with Liver Microsomes (human/rat) + NADPH regenerating system at 37°C.
-
Quench: Add ice-cold Acetonitrile (1:3 v/v) containing Internal Standard.
-
Centrifuge: 4,000 rpm for 20 mins to precipitate proteins.
-
-
LC Configuration:
-
Column: C18 Reverse Phase (e.g., Waters HSS T3), 2.1 x 100 mm.
-
Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Acetate (Crucial: Ammonium aids in adduct formation
if protonation is difficult). -
Mobile Phase B: Acetonitrile/Methanol (90:10).
-
-
MS Parameters (Q-TOF or Orbitrap):
-
Source: ESI (Run Positive and Negative switching).
-
Scan Range: m/z 100–1000.
-
Collision Energy: Ramp 20–50 eV to capture both the molecular ion and the diagnostic
loss.
-
-
Data Analysis (The Check):
-
Filter for Neutral Loss of 16 Da (Hydroxylation on ring).
-
Filter for Neutral Loss of 20 Da (HF loss) – Note: If you see significant HF loss, the OCF3 group may be unstable or undergoing specific enzymatic defluorination.
-
References
- Journal of Fluorine Chemistry. "Mass spectral fragmentation of fluorinated derivatives.
- Drug Metabolism and Disposition. "Metabolic stability of trifluoromethoxy derivatives in human microsomes." (Basis for stability claims).
-
NIST Chemistry WebBook. "Mass Spectrum of (Trifluoromethoxy)benzene." Available at: [Link] (Verified source for EI fragmentation data).
- Journal of Medicinal Chemistry. "The Trifluoromethoxy Group as a Pharmacophore.
Comparison Guide: 4-(Trifluoromethoxy) vs. 4-(Trifluoromethyl) Benzoyl Chlorides
Executive Summary: The Bioisostere Trade-off
In medicinal chemistry, the substitution of a methyl group with fluorinated motifs is a standard strategy to modulate metabolic stability and lipophilicity. While both 4-(trifluoromethyl)benzoyl chloride (1 ) and 4-(trifluoromethoxy)benzoyl chloride (2 ) serve as electrophilic building blocks for introducing these motifs, they exhibit distinct reactivity profiles driven by subtle electronic differences.
-
The -CF3 Motif: A "hard" electron-withdrawing group (EWG) that maximizes electrophilicity, resulting in faster reaction kinetics but potentially lower hydrolytic stability.
-
The -OCF3 Motif: A "balanced" substituent where the oxygen atom provides a resonance valve. It offers superior lipophilicity (Hansch
= 1.04) compared to -CF3 ( = 0.88) while maintaining a slightly tempered electrophilic profile.
This guide provides a technical comparison of their reactivity, grounded in Hammett linear free-energy relationships, and details a self-validating experimental protocol to quantify these differences.
Electronic Landscape & Reactivity Predictions
The reactivity of benzoyl chlorides in Nucleophilic Acyl Substitution (
Hammett Parameters & Electronic Effects[1]
| Substituent | Hammett | Hammett | Hansch | Electronic Mode |
| -CF | 0.54 | 0.43 | 0.88 | Strong Inductive (-I) |
| -OCF | 0.35 | 0.38 | 1.04 | Strong Inductive (-I) + Weak Resonance (+R) |
Analysis:
-
Inductive Effect (-I): Both groups are strongly electronegative. The fluorine atoms pull density through the
-framework. -
Resonance Effect (+R): This is the differentiator.
-
-CF
: Lacks lone pairs. It withdraws density purely (or via hyperconjugation), destabilizing the acylium transition state less than OCF3, but making the ground state carbonyl highly electrophilic. -
-OCF
: The oxygen atom possesses lone pairs that can donate electron density into the benzene ring ( effect). Although the strong electron-withdrawing nature of the moiety on the oxygen creates a "tug-of-war" that limits this donation, it still lowers the overall value compared to -CF .
-
Theoretical Relative Reactivity
Using the Hammett equation
-
Since
, the -CF analogue is predicted to react faster. -
Magnitude: The -CF
benzoyl chloride is approximately 1.5 to 2.0 times more reactive than the -OCF analogue in standard hydrolysis/alcoholysis conditions.
Visualization of Electronic Vectors
Caption: Comparative electronic vectors. The red arrow indicates unchecked electron withdrawal (-CF3), while the yellow arrow indicates withdrawal tempered by resonance donation (-OCF3).
Experimental Protocol: Competitive Methanolysis Assay
To objectively verify the reactivity difference without relying on absolute rate constants (which vary by temperature and moisture), a competitive reaction is the gold standard. This self-validating protocol eliminates pipetting errors and temperature fluctuations by running both reactions in the same vessel.
Materials
-
Substrate A: 4-(Trifluoromethyl)benzoyl chloride (1.0 eq)
-
Substrate B: 4-(Trifluoromethoxy)benzoyl chloride (1.0 eq)
-
Nucleophile: Methanol (0.5 eq) — Limiting reagent is crucial.
-
Base: Pyridine (2.0 eq)
-
Solvent: Dichloromethane (DCM), anhydrous.
-
Internal Standard: Biphenyl (non-reactive) or use NMR integration.
Workflow
-
Preparation: In a flame-dried flask under
, dissolve Substrate A (1 mmol) and Substrate B (1 mmol) in DCM (10 mL). -
Baseline Check: Take a
aliquot, quench with excess amine, and analyze by HPLC/GC to confirm the 1:1 starting ratio. -
Initiation: Cool to
. Add Methanol (0.5 mmol) mixed with Pyridine (2 mmol) dropwise over 1 minute.-
Note: We use insufficient methanol (0.5 eq total) to force the two acid chlorides to "fight" for the available nucleophile.
-
-
Reaction: Stir for 15 minutes at
. -
Quench: Add excess diethylamine (2 mmol) to convert all remaining acid chlorides into stable diethyl-amides.
-
Analysis: Analyze the ratio of Methyl Ester A vs. Methyl Ester B using
NMR or HPLC.
Data Interpretation
The ratio of products reflects the ratio of rate constants (
-
Expected Result: Ratio > 1 (favoring the CF3 product).
-
Validation: If the ratio is 1:1, the reaction is diffusion-controlled (too fast), and the temperature must be lowered to
.
Workflow Diagram
Caption: Step-by-step workflow for the competitive methanolysis assay to determine relative reactivity (
Synthesis & Handling Recommendations
While both compounds are commercially available, fresh preparation is often required for kinetic studies to ensure purity (hydrolysis products, i.e., carboxylic acids, can catalyze the reaction).
Synthesis from Benzoic Acids
-
Reagent: Thionyl Chloride (
) is preferred over Oxalyl Chloride for these specific substrates to avoid volatile by-products, though both work. -
Catalyst: DMF (1-2 drops) is essential. The Vilsmeier-Haack intermediate formed by DMF/SOCl2 is the active species.
-
Purification: Vacuum distillation is mandatory .
-
Boiling Point Trend: -OCF3 derivatives generally boil slightly higher than -CF3 derivatives due to higher molecular weight and lipophilicity.
-
Stability & Storage
-
Hydrolysis Susceptibility:
-
-CF3: High. Opens bottles will fume vigorously (HCl release) upon exposure to humid air.
-
-OCF3: Moderate-High. Slightly more resistant to atmospheric moisture due to the lower
, but still requires storage under inert gas (Argon/Nitrogen).
-
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link
- Leroux, F. R., et al. (2005). The Trifluoromethoxy Group: A Pharmacophore with Broad Utility. ChemBioChem, 6(11).
- Exner, O. (1966). Studies on the inductive effect. V. Separation of inductive and resonance effects in benzene derivatives.
- Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part A: Structure and Mechanisms.
A Comparative Analysis of 13C NMR Chemical Shifts for 2-Methoxy-5-(trifluoromethoxy)benzoyl Chloride
This guide provides an in-depth analysis and comparison of the 13C NMR chemical shifts for 2-Methoxy-5-(trifluoromethoxy)benzoyl chloride. Designed for researchers, scientists, and professionals in drug development, this document delves into the spectral characteristics of this complex benzoyl chloride derivative. By comparing its predicted spectral data with experimentally-derived values of structurally analogous compounds, we aim to provide a comprehensive understanding of the substituent effects on the carbon skeleton.
Introduction: The Significance of 13C NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry for the structural elucidation of organic molecules. Specifically, 13C NMR provides critical information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the 13C NMR spectrum, with its chemical shift (δ) being highly sensitive to its local electronic environment.
2-Methoxy-5-(trifluoromethoxy)benzoyl chloride is a highly functionalized aromatic compound. The interplay of the electron-donating methoxy group (-OCH3), the strongly electron-withdrawing trifluoromethoxy group (-OCF3), and the acyl chloride group (-COCl) creates a unique electronic environment around the benzene ring, leading to a characteristic 13C NMR spectrum. Understanding these chemical shifts is paramount for verifying the synthesis of this compound and for predicting its reactivity.
Predicted 13C NMR Chemical Shifts for 2-Methoxy-5-(trifluoromethoxy)benzoyl Chloride
Due to the absence of a publicly available experimental spectrum for 2-Methoxy-5-(trifluoromethoxy)benzoyl chloride, we have compiled a predicted spectrum based on established substituent effects on aromatic systems. The prediction starts with the known 13C NMR data for benzoyl chloride and incorporates the incremental shifts caused by the methoxy and trifluoromethoxy groups.
Table 1: Predicted 13C NMR Chemical Shifts for 2-Methoxy-5-(trifluoromethoxy)benzoyl Chloride
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C=O | ~168 | The acyl chloride carbonyl is typically found in this region. |
| C1 | ~128 | Attached to the electron-withdrawing C=O group, but influenced by the ortho-methoxy group. |
| C2 | ~158 | Strongly deshielded due to the attached electron-donating methoxy group. |
| C3 | ~115 | Shielded due to the ortho- and para-directing effects of the methoxy group. |
| C4 | ~125 | Influenced by the meta-directing trifluoromethoxy group. |
| C5 | ~148 | Deshielded due to the attached electron-withdrawing trifluoromethoxy group. |
| C6 | ~122 | Shielded due to the ortho-directing effect of the methoxy group. |
| -OCH3 | ~56 | Typical chemical shift for a methoxy group attached to an aromatic ring.[1][2][3] |
| -OCF3 | ~121 (q) | The carbon of the trifluoromethoxy group is strongly deshielded and appears as a quartet due to coupling with the three fluorine atoms. |
Comparative Analysis with Structurally Related Compounds
To validate our predictions and understand the substituent effects, we will compare the predicted data with the experimental 13C NMR data of benzoyl chloride, 2-methoxybenzoyl chloride, and (trifluoromethoxy)benzene.
Table 2: Comparison of 13C NMR Chemical Shifts (δ, ppm) of Benzoyl Chloride and its Derivatives
| Carbon Atom | Benzoyl Chloride[4][5] | 2-Methoxybenzoyl Chloride[6] | (Trifluoromethoxy)benzene[7] | Predicted 2-Methoxy-5-(trifluoromethoxy)benzoyl Chloride |
| C=O | 169.7 | 165.1 | - | ~168 |
| C1 | 133.8 | 127.2 | 149.2 | ~128 |
| C2 | 129.5 | 157.9 | 114.9 | ~158 |
| C3 | 128.6 | 112.5 | 126.8 | ~115 |
| C4 | 132.7 | 134.8 | 121.3 | ~125 |
| C5 | 128.6 | 120.9 | 126.8 | ~148 |
| C6 | 129.5 | 131.7 | 114.9 | ~122 |
| -OCH3 | - | 56.1 | - | ~56 |
| -OCF3 | - | - | 120.9 (q) | ~121 (q) |
The Effect of the Methoxy Group
The introduction of a methoxy group at the C2 position in 2-methoxybenzoyl chloride causes a significant upfield shift for C1 and C3, and a downfield shift for C2 and C4, compared to benzoyl chloride. This is consistent with the strong electron-donating and ortho-, para-directing nature of the methoxy group. The chemical shift of the methoxy carbon itself is observed at 56.1 ppm.[6]
The Effect of the Trifluoromethoxy Group
The trifluoromethoxy group is a strong electron-withdrawing group. In (trifluoromethoxy)benzene, the ipso-carbon (C1) is significantly deshielded (149.2 ppm), while the ortho and para carbons are shielded relative to benzene.[7] The carbon of the -OCF3 group appears as a quartet around 121 ppm due to 1JCF coupling.
Combined Effects in 2-Methoxy-5-(trifluoromethoxy)benzoyl Chloride
In our target molecule, the opposing electronic effects of the methoxy and trifluoromethoxy groups create a complex chemical shift pattern. The electron-donating methoxy group at C2 will strongly influence the shifts of C1, C2, C3, and C6. The electron-withdrawing trifluoromethoxy group at C5 will primarily affect C4, C5, and C6. Our predictions in Table 1 reflect the additive nature of these substituent effects.
Experimental Protocol for 13C NMR Data Acquisition
To obtain high-quality 13C NMR data for compounds such as 2-Methoxy-5-(trifluoromethoxy)benzoyl chloride, the following experimental protocol is recommended.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 20-50 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl3). CDCl3 is a common solvent for NMR as it is chemically inert and has a well-defined solvent peak at 77.16 ppm which can be used for spectral calibration.
-
NMR Instrument: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments).
-
Temperature: Maintain a constant temperature, typically 298 K.
-
Spectral Width: Set a spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) to ensure all carbon signals are captured.
-
Acquisition Time: An acquisition time of at least 1-2 seconds is recommended for good resolution.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is crucial to allow for full relaxation of the carbon nuclei, especially quaternary carbons.
-
Number of Scans: Accumulate a sufficient number of scans (typically 1024 or more) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the solvent peak (CDCl3 at 77.16 ppm).
-
Integrate the peaks if quantitative information is desired, though routine 13C NMR is not inherently quantitative.
-
Visualization of Key Concepts
Molecular Structure and Numbering
Caption: Numbering scheme for 2-Methoxy-5-(trifluoromethoxy)benzoyl chloride.
Influence of Substituents on Aromatic Ring Electron Density
Caption: Flowchart illustrating substituent effects on 13C NMR chemical shifts.
Conclusion
The 13C NMR spectrum of 2-Methoxy-5-(trifluoromethoxy)benzoyl chloride is a powerful fingerprint of its complex electronic structure. By understanding the individual and combined effects of the methoxy, trifluoromethoxy, and acyl chloride substituents, researchers can confidently identify this molecule and predict its chemical behavior. The comparative analysis with simpler, related compounds provides a logical framework for spectral assignment and interpretation. The provided experimental protocol offers a robust method for acquiring high-quality 13C NMR data, ensuring accuracy and reliability in research and development settings.
References
-
Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A. [Link]
-
Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm] of the... ResearchGate. [Link]
-
Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. PubMed. [Link]
-
2-Methoxybenzoyl chloride. PubChem. [Link]
-
Supporting Information for Copper-Catalyzed Trifluoromethylation of Aryl Boronic Acids Using A CF3. Royal Society of Chemistry. [Link]
-
Methoxy groups just stick out. ACD/Labs. [Link]
-
13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Appendix. Repository PSU. [Link]
-
Supporting Information for Copper-Catalyzed Trifluoromethylation of Aryl Boronic Acids. Royal Society of Chemistry. [Link]
-
1,3-Bis(trifluoromethyl)benzene - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
-
Supporting Information for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Beilstein Journals. [Link]
-
The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics. [Link]
-
13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. ResearchGate. [Link]
-
Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]
-
13C NMR substituent induced chemical shifts in the side-chain carbons of
,/-unsaturated sulphones. Indian Academy of Sciences. [Link] -
Supporting Information for Visible-Light-Mediated Photocatalytic Cross-Coupling of Acetenyl Ketones with Benzyl Trifluoroborate. The Royal Society of Chemistry. [Link]
-
5-Fluoro-2-(trifluoromethyl)benzoyl chloride - Optional[13C NMR] - Spectrum. SpectraBase. [Link]
-
13C NMR Chemical Shifts. Oregon State University. [Link]
-
Comparison of the substituent effects on the (13) C NMR with the (1) H NMR chemical shifts of CH=N in substituted benzylideneanilines. PubMed. [Link]
-
Benzoylchloride - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acdlabs.com [acdlabs.com]
- 4. Benzoyl chloride(98-88-4) 13C NMR spectrum [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. 2-Methoxybenzoyl chloride | C8H7ClO2 | CID 88969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (Trifluoromethoxy)benzene(456-55-3) 13C NMR spectrum [chemicalbook.com]
Reference Standards for 2-Methoxy-5-(trifluoromethoxy)benzoic Acid Derivatives
Executive Summary: The Precision Imperative
In the high-stakes arena of drug development, 2-Methoxy-5-(trifluoromethoxy)benzoic acid (CAS: 176580-53-1) serves as a critical scaffold—often a "right-hand" building block for glucokinase activators, antipsychotics, and metabolic modulators. Its unique fluorinated ether moiety confers metabolic stability and lipophilicity, but also introduces specific analytical challenges.
This guide moves beyond basic catalog listings to objectively compare reference standard strategies. We analyze the trade-offs between Certified Reference Materials (CRMs) and In-House Working Standards , providing the experimental protocols necessary to validate either choice.
Critical Warning: The Fluorine Trap
Do not confuse this compound with its analog.
Target: 2-Methoxy-5-(trifluoromethoxy )benzoic acid (CAS: 176580-53-1) -> Contains -OCF3.
Common Error: 2-Methoxy-5-(trifluoromethyl )benzoic acid (CAS: 4864-01-1) -> Contains -CF3.
Differentiation:
F NMR shift is distinct (-58 ppm for -OCF3 vs -63 ppm for -CF3).
Comparative Analysis: Sourcing Strategy
Selecting the right grade of reference standard is a balance of regulatory risk, cost, and availability.
Table 1: Reference Standard Performance Matrix
| Feature | Option A: Primary CRM (USP/EP Traceable) | Option B: Secondary/Working Standard (In-House) | Option C: Reagent Grade (Commercial Vendor) |
| Purity (Assay) | 100.0% ± 0.5% (Mass Balance) | Qualified against Primary | >97% (Area %) |
| Traceability | SI Units / NIST / Pharmacopeia | Traceable to Option A | Vendor Lot only |
| Impurity Profile | Fully Quantified & Identified | Quantified (Relative Response) | Unknown / Generic |
| Water/Solvent | Determined by KF/TGA | Determined by KF/GC | Often Ignored |
| Cost/mg | High ($500+ / 100mg) | Low (after validation) | Very Low |
| Use Case | Release Testing, Pivotal Clinical Batches | Routine QC, Stability Studies | Early Discovery, Synthesis |
Scientist’s Verdict:
-
For IND/NDA filings: You must establish an Option A or fully characterize an Option B to "Primary" status using the protocol in Section 4.
-
For Process Development: Use Option C , but purify it via recrystallization (EtOH/Water) to create your own Option B.
Technical Deep Dive: Impurity Origins & Profiling
Understanding the synthesis is the only way to predict "silent" impurities that co-elute in HPLC.
Synthesis Pathway & Impurity Vector Diagram
The following diagram maps the genesis of critical impurities (CQAs) during the synthesis of the target acid from 2-hydroxy-5-(trifluoromethoxy)benzoic acid.
Figure 1: Impurity genealogy. Impurity A (Des-methyl) is the most critical Critical Quality Attribute (CQA) as it affects the pKa and ionization in biological systems.
Experimental Protocol: Qualification of a Primary Standard
If a commercial CRM is unavailable, you must characterize a high-purity batch to become your Primary Reference Standard . This protocol ensures self-validating scientific integrity.
Phase 1: Structural Confirmation (Identity)
-
H NMR (400 MHz, DMSO-d
):-
Acceptance: Diagnostic singlet for -OCH
at ~3.8 ppm; aromatic protons show 1,2,4-substitution pattern.
-
-
F NMR:
-
Acceptance: Single peak at ~-58 ppm (verify against trifluoromethoxybenzene reference). Crucial for distinguishing from -CF
analog.
-
-
Mass Spectrometry (ESI-):
-
Acceptance: [M-H]
= 235.02 m/z.
-
Phase 2: Purity Assignment (Mass Balance Approach)
Do not rely solely on HPLC Area %. Use the Mass Balance Equation for absolute purity:
Step-by-Step Workflow:
-
Chromatographic Purity (HPLC-UV):
-
Column: C18 End-capped (e.g., Agilent Zorbax SB-C18), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 min.
-
Detection: 254 nm (Benzoate absorption).
-
Rationale: Acidic mobile phase suppresses ionization of the carboxylic acid, sharpening the peak shape and preventing tailing.
-
Limit: Total Impurities < 0.5%.
-
-
Loss on Drying (LOD) / TGA:
-
Heat 100 mg at 105°C under vacuum.
-
Limit: < 0.5% w/w (Volatiles).
-
-
Residue on Ignition (ROI):
-
Sulfated ash method (USP <281>).
-
Limit: < 0.1% (Inorganics like Li/K salts from synthesis).
-
Derivative Comparison: Acid vs. Methyl Ester
Researchers often ask if they should use the Methyl Ester derivative (CAS: Not typically assigned separate commercial CAS, often custom) as the standard for GC analysis.
| Property | Free Acid (Parent) | Methyl Ester (Derivative) |
| Stability | High (Solid state) | Moderate (Hydrolysis risk) |
| Hygroscopicity | Moderate (H-bonding) | Low |
| GC Suitability | Poor (Requires derivatization) | Excellent (Volatile) |
| HPLC Suitability | Excellent | Good (Lower polarity) |
Recommendation: Use the Free Acid as the primary storage standard. Derivatize to the ester in-situ with TMS-Diazomethane only if GC analysis is strictly required.
References
-
International Conference on Harmonisation (ICH). Q3A(R2): Impurities in New Drug Substances. (2006). Link
-
United States Pharmacopeia (USP). General Chapter <11> Reference Standards.Link
-
European Medicines Agency (EMA). Guideline on the Specification Limits for Residues of Metal Catalysts or Reagents.Link
-
Sigma-Aldrich (Merck). Product Specification: 2-Methoxy-5-(trifluoromethoxy)benzoic acid.Link(Note: Representative link for structural data verification).
Comparative Guide to the Validation of Acid Chloride Purity via Methyl Ester Derivatization
For researchers, scientists, and professionals in drug development, the purity of reagents is a cornerstone of reliable and reproducible experimental outcomes. Acid chlorides, valued for their high reactivity in acylation reactions, present a significant analytical challenge due to this very reactivity.[1][2][3] Their susceptibility to hydrolysis necessitates robust analytical methods to accurately determine purity and ensure the integrity of synthetic processes.[1][4]
This guide provides an in-depth comparison of analytical methodologies for validating the purity of acid chlorides, with a specialized focus on the widely applicable technique of methyl ester derivatization for gas chromatography (GC) analysis. We will explore the causality behind experimental choices, present self-validating protocols, and provide a comparative analysis against alternative methods.
The Challenge of Acid Chloride Analysis: Stability vs. Reactivity
The principal difficulty in analyzing acid chlorides lies in their inherent instability.[1][2] Exposure to atmospheric moisture can lead to rapid hydrolysis back to the parent carboxylic acid, skewing purity assessments.[1][5] Consequently, analytical methods must either be rapid enough to minimize degradation or, more reliably, involve a derivatization step to convert the reactive acid chloride into a stable, readily analyzable compound.[1][6][7]
A Comparative Overview of Analytical Techniques
Several techniques can be employed to assess the purity of acid chlorides. The choice of method often depends on the available instrumentation, the nature of the acid chloride, and the specific impurities of concern.
| Method | Principle | Derivatization Agent | Purity Range (%) | Limit of Detection (LOD) | Advantages | Disadvantages |
| GC-FID (via Methyl Ester Derivatization) | Separation of volatile compounds. The acid chloride is converted to its more stable and volatile methyl ester. | Methanol | 85-99.9% | ~0.05% | High resolution, quantitative, robust, widely available instrumentation.[6][8] | Requires derivatization, potential for incomplete reaction or side reactions. |
| Quantitative ¹H NMR (qNMR) | Direct measurement of the analyte against a certified internal standard. | None (Direct Analysis) | 90-99.9% | ~0.1% | Rapid, non-destructive, provides structural information, no derivatization needed.[9][10] | Lower sensitivity than GC, potential for signal overlap, requires a high-purity internal standard.[11] |
| Titration | Neutralization of acidic species (acid chloride and HCl) with a standardized base. | None | Broad Range | Dependent on indicator/electrode | Simple, inexpensive. | Non-specific, cannot distinguish between the acid chloride and other acidic impurities like the parent carboxylic acid or HCl.[1] |
| HPLC-UV (via Amide/Ester Derivatization) | Separation of compounds in a liquid mobile phase. The acid chloride is derivatized to a UV-active and stable amide or ester. | Aniline, 2-Nitrophenylhydrazine, or Phenols[12][13] | 85-99.5% | ~0.1% (analyte dependent) | High sensitivity for UV-active derivatives, suitable for non-volatile compounds.[14] | Requires derivatization, potential for multiple derivatized products. |
Why Methyl Ester Derivatization for GC Analysis?
Derivatization to a methyl ester is a preferred method for several key reasons:
-
Enhanced Stability: Methyl esters are significantly more stable than their corresponding acid chlorides, preventing degradation during analysis.[6][8]
-
Improved Volatility: The conversion to a less polar methyl ester increases the volatility of the analyte, making it amenable to GC analysis.[8]
-
Quantitative Conversion: The reaction with methanol can be driven to completion, ensuring an accurate representation of the original acid chloride concentration.[15][16]
-
Robust and Reliable: GC with Flame Ionization Detection (FID) is a mature and highly reproducible technique, providing excellent quantitative data.[17]
Experimental Protocol: Purity Determination of an Aliphatic Acid Chloride via Methyl Ester Derivatization and GC-FID Analysis
This protocol is designed as a self-validating system, incorporating an internal standard for accurate quantification.
I. Reagents and Materials
-
Acid Chloride Sample
-
Anhydrous Methanol (≥99.8%)
-
Anhydrous Dichloromethane (DCM)
-
Internal Standard (IS): e.g., Dodecane (purity ≥99.5%)
-
Anhydrous Sodium Sulfate
-
GC Vials with Septa
-
Microsyringes
II. Preparation of Solutions
-
Internal Standard Stock Solution (IS Stock): Accurately weigh approximately 100 mg of dodecane into a 10 mL volumetric flask. Dissolve and dilute to the mark with anhydrous DCM.
-
Derivatization Reagent: In a dry, sealed vial, add 1 mL of anhydrous methanol to 9 mL of anhydrous DCM.
III. Experimental Workflow
Caption: Workflow for Methyl Ester Derivatization.
IV. Step-by-Step Procedure
-
Sample Preparation: Accurately weigh approximately 20 mg of the acid chloride sample into a clean, dry GC vial.
-
Internal Standard Addition: Add 100 µL of the Internal Standard Stock Solution to the GC vial containing the acid chloride.
-
Derivatization: Add 500 µL of the derivatization reagent (methanol in DCM) to the vial. Immediately cap and vortex the vial for 30 seconds.
-
Reaction: Allow the vial to stand at room temperature for 15 minutes to ensure complete derivatization.
-
Quenching: Add a small amount of anhydrous sodium sulfate to the vial to remove any excess methanol and potential traces of water.
-
GC Analysis: Carefully transfer the supernatant to a new GC vial for analysis. Inject 1 µL of the prepared sample into the GC-FID system.
V. GC-FID Conditions (Example)
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Inlet Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Program: 50 °C (hold 2 min), ramp to 250 °C at 15 °C/min, hold 5 min.
-
Carrier Gas: Helium, constant flow of 1.2 mL/min
-
Injection Mode: Split (20:1)
VI. Calculation of Purity
The purity of the acid chloride is calculated using the following formula:
Purity (%) = (AreaAnalyte / AreaIS) * (CIS / CAnalyte) * RF * 100
Where:
-
AreaAnalyte: Peak area of the derivatized methyl ester.
-
AreaIS: Peak area of the internal standard (dodecane).
-
CIS: Concentration of the internal standard in the final solution.
-
CAnalyte: Concentration of the acid chloride sample in the final solution.
-
RF: Response Factor. For initial assessments, an RF of 1.0 can be assumed. For higher accuracy, the RF should be determined experimentally using a pure standard of the methyl ester.
Comparative Data: Methyl Ester Derivatization vs. Direct qNMR Analysis
To illustrate the comparative performance, consider the analysis of a hypothetical batch of hexanoyl chloride.
| Parameter | Methyl Ester Derivatization-GC/FID | Direct qNMR Analysis |
| Sample Preparation Time | ~20 minutes | ~5 minutes |
| Analysis Time per Sample | ~15 minutes | ~10 minutes |
| Calculated Purity (%) | 98.2% | 97.9% |
| Relative Standard Deviation (RSD, n=3) | 0.3% | 0.8% |
| Key Impurities Detected | Hexanoic acid (as methyl hexanoate), residual starting material. | Hexanoic acid, residual solvent (from synthesis). |
| Strengths | High precision, excellent sensitivity for trace impurities. | Rapid, provides structural confirmation, no chemical modification.[9] |
| Limitations | Assumes 100% derivatization efficiency. | Lower precision, potential for peak overlap in complex mixtures.[11] |
Conclusion: Selecting the Optimal Method
The choice between methyl ester derivatization with GC analysis and direct qNMR depends on the specific requirements of the project.
-
For routine quality control and high-throughput screening where high precision and sensitivity are paramount, the methyl ester derivatization-GC/FID method is often superior. Its robustness and ability to detect trace impurities make it a reliable workhorse in many laboratories.
-
For rapid purity assessment, structural confirmation, and when dealing with thermally labile compounds, direct qNMR is an excellent choice. Its non-destructive nature also allows for sample recovery.
Ultimately, a comprehensive understanding of the strengths and limitations of each technique, as outlined in this guide, will enable researchers and drug development professionals to make informed decisions for the accurate and reliable purity validation of acid chlorides.
References
- Vertex AI Search. (n.d.). Acids: Derivatization for GC Analysis.
- DeAngelis, N. J., & Rahn, P. C. (1976). Gas Chromatographic Determination of Carboxylic Acid Chlorides and Residual Carboxylic Acid Precursors Used in the Production. Analytical Chemistry, 48(8), 1146–1149.
-
ResearchGate. (n.d.). HPLC analysis of reactive acid chlorides as methyl esters via derivatization with anhydrous methanol. Retrieved February 15, 2026, from [Link]
-
AOCS. (2019, July 23). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. Retrieved February 15, 2026, from [Link]
- Carvalho, A. P., & Malcata, F. X. (2005). Preparation of fatty acid methyl esters for gas-chromatographic analysis of marine lipids: insight studies. Journal of Agricultural and Food Chemistry, 53(13), 5049–5059.
- DeAngelis, N. J., & Rahn, P. C. (1976). Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins. Journal of Pharmaceutical Sciences, 65(8), 1233–1235.
-
ACS Publications. (n.d.). Analysis of Acid Chlorides Containing Free Carboxylic Acid and Hydrogen Chloride. Analytical Chemistry. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (2025, April 9). Acid Chloride/ chloroformate purification?. Retrieved February 15, 2026, from [Link]
- (n.d.). Purity by Absolute qNMR Instructions.
-
University of Calgary. (n.d.). Ch20: Spectroscopic Analysis : Acyl Chlorides. Retrieved February 15, 2026, from [Link]
-
Reddit. (2025, August 9). Trouble with chloride acids. r/OrganicChemistry. Retrieved February 15, 2026, from [Link]
-
MDPI. (2024, December 31). Improved Voltammetric Procedure for Chloride Determination in Highly Acidic Media. Retrieved February 15, 2026, from [Link]
- Pauli, G. F., Chen, S. N., & Simmler, C. (2014). Absolute quantitative 1H NMR spectroscopy for compound purity determination. Journal of Medicinal Chemistry, 57(21), 9220–9231.
-
ResearchGate. (2019, February 1). How to check the purity of the chemical compound by H NMR?. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (2012, December 5). What is the simplest way to derive an acid chloride so it can be analyzed by HPLC?. Retrieved February 15, 2026, from [Link]
-
MSU chemistry. (n.d.). NMR Spectroscopy. Retrieved February 15, 2026, from [Link]
- Li, Y., et al. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Journal of Pharmaceutical and Biomedical Analysis, 143, 160-166.
-
Chemical Communications (RSC Publishing). (n.d.). Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens. Retrieved February 15, 2026, from [Link]
- (n.d.).
-
U.S. Environmental Protection Agency. (n.d.). Method 9057: Determination of Chloride from HCl/Cl2 Emission Sampling Train (Methods 0050 and 0051) by Anion Chromatography. Retrieved February 15, 2026, from [Link]
-
sathee jee. (n.d.). Chemistry Acid Chloride. Retrieved February 15, 2026, from [Link]
-
IISTE.org. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Retrieved February 15, 2026, from [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. SATHEE: Chemistry Acid Chloride [satheejee.iitk.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 9. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NMR Spectroscopy [www2.chemistry.msu.edu]
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- 12. researchgate.net [researchgate.net]
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- 14. researchgate.net [researchgate.net]
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- 16. Preparation of fatty acid methyl esters for gas-chromatographic analysis of marine lipids: insight studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. iiste.org [iiste.org]
Safety Operating Guide
2-Methoxy-5-(trifluoromethoxy)benzoyl Chloride: Safe Handling & Disposal Guide
Part 1: Executive Safety Summary (Immediate Action)
Do not treat this chemical as a standard organic solvent. 2-Methoxy-5-(trifluoromethoxy)benzoyl chloride is a highly reactive acyl halide . Improper disposal can result in the immediate release of hydrogen chloride (HCl) gas, rapid pressurization of waste containers, and potential explosion.
Critical Hazard Profile
| Parameter | Description |
| Primary Reactivity | Water Reactive: Reacts violently with water/moisture to release HCl gas. |
| Health Hazard | Corrosive / Lachrymator: Causes severe skin burns and eye damage.[1][2][3][4] Inhalation can cause fatal pulmonary edema. |
| Chemical Stability | The trifluoromethoxy (-OCF₃) group is generally stable to hydrolysis but contributes to the compound's lipophilicity and persistence. |
| Waste Class | Halogenated Organic / Corrosive. |
Essential PPE (Personal Protective Equipment)
-
Respiratory: Fume hood is mandatory . If working outside a hood (spill cleanup), use a full-face respirator with acid gas cartridges (Type E or ABEK).
-
Skin: Nitrile gloves (double-gloved) or Silver Shield®/4H® laminate gloves for extended handling. Standard latex is insufficient.
-
Body: Acid-resistant lab coat and chemical apron.
-
Eyes: Chemical splash goggles (Face shield recommended for quantities >50mL).
Part 2: Technical Assessment & Pre-Disposal Stabilization
The Chemistry of Disposal
To dispose of this compound safely, we must chemically deactivate the acyl chloride functional group before it enters the waste stream. We utilize a controlled alkaline hydrolysis .
The Reaction:
-
R = 2-Methoxy-5-(trifluoromethoxy)phenyl group.
-
Byproducts: The reaction produces the sodium salt of the parent benzoic acid and sodium chloride.
-
Thermodynamics: This reaction is exothermic . The heat generated can boil the solvent and vaporize the unreacted acid chloride if not controlled.
The Fluorinated Constraint
Unlike simple benzoyl chloride, this compound contains a trifluoromethoxy (-OCF₃) group.[5]
-
Stability: The C-F bonds are strong and will not break down during standard hydrolysis.
-
Environmental Impact: The resulting hydrolysis product (2-methoxy-5-(trifluoromethoxy)benzoic acid) is a fluorinated organic compound.
-
Disposal Rule: Do NOT flush the neutralized solution down the drain.[6] Even if pH neutral, it must be treated as Halogenated Organic Waste due to the fluorinated moiety.
Part 3: Step-by-Step Disposal Protocol
Objective: Convert the reactive acid chloride into a stable, neutral waste solution for incineration.
Phase A: Preparation
-
Work Area: Perform all operations in a functioning chemical fume hood.
-
Cooling: Prepare an ice-water bath.
-
Receiving Solution: In a beaker or flask sized at least 10x the volume of the acid chloride, prepare a 10% Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (NaHCO₃) solution.
-
Note: NaOH is faster but generates more heat. NaHCO₃ is gentler but generates CO₂ foam. For beginners, NaHCO₃ is safer but requires a larger vessel to accommodate foaming.
-
Phase B: Controlled Quenching
-
Dilution (Optional but Recommended): If the acid chloride is neat (pure liquid/solid), dissolve it in a small amount of inert solvent (e.g., Dichloromethane or Toluene) to dilute the heat of reaction.
-
Addition: Place the receiving alkaline solution in the ice bath.
-
Dropwise Transfer: Using an addition funnel or pipette, add the acid chloride solution dropwise into the cold alkaline solution.
-
Critical: Stir constantly. Monitor temperature. If the solution boils, stop immediately.
-
-
Agitation: Allow the mixture to stir for 30–60 minutes after addition is complete to ensure all -COCl groups have hydrolyzed.
Phase C: Verification & Waste Packaging
-
pH Check: Test the solution with pH paper. It should remain basic (pH > 8). If acidic, add more base.
-
Separation (If solvent used): If you used Dichloromethane (DCM), the organic layer (bottom) will contain the fluorinated byproduct.
-
Packaging: Pour the entire mixture (or the organic layer if separated) into a waste container labeled "Halogenated Organic Waste - High Fluorine Content."
-
Labeling: Explicitly list "2-Methoxy-5-(trifluoromethoxy)benzoic acid" and "Dichloromethane" (if used) on the tag.
Part 4: Workflow Visualization
The following diagram outlines the decision logic and operational flow for the disposal process.
Figure 1: Operational workflow for the quenching and disposal of fluorinated acid chlorides.
Part 5: Emergency Response (Spills)
In the event of a spill outside the fume hood:
-
Evacuate: Clear the immediate area. The hydrolysis with moisture in the air will generate HCl mist.
-
PPE Up: Don full-face respirator and heavy nitrile gloves.
-
Contain: Cover the spill with a Dry Lime / Sand / Soda Ash mixture (50:50). This absorbs the liquid and neutralizes the acid simultaneously.
-
Warning: Do not use water or wet paper towels.
-
-
Collect: Scoop the resulting paste into a container.
-
Clean: Wash the surface with a dilute soap solution only after the bulk material is removed.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[7] [Link]
-
American Chemical Society (ACS). (2023). Safety in Academic Chemistry Laboratories. ACS Committee on Chemical Safety. [Link]
-
Massachusetts Institute of Technology (MIT) EHS. (n.d.). Standard Operating Procedure: Acid Chlorides. MIT Environment, Health & Safety Office. [Link](Note: General SOP reference for Acid Chlorides).
-
PubChem. (2023). Compound Summary: Benzoyl Chloride derivatives. National Center for Biotechnology Information. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
